1-Pyridin-2-yl-3-pyridin-3-ylurea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-2-yl-3-pyridin-3-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c16-11(14-9-4-3-6-12-8-9)15-10-5-1-2-7-13-10/h1-8H,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJGLRLNQAOGLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354825 | |
| Record name | 1-pyridin-2-yl-3-pyridin-3-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75322-51-9 | |
| Record name | 1-pyridin-2-yl-3-pyridin-3-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Pyridin-2-yl-3-pyridin-3-ylurea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the proposed synthesis of 1-Pyridin-2-yl-3-pyridin-3-ylurea, a molecule of interest in medicinal chemistry and drug development due to the prevalence of the pyridylurea scaffold in various biologically active compounds. This document outlines the most direct synthetic strategies, provides a generalized experimental protocol, and includes visualizations to aid in the conceptualization of the synthesis workflow.
Introduction
Pyridylurea derivatives are a significant class of compounds in pharmaceutical research, exhibiting a wide range of biological activities. The urea functional group acts as a rigid hydrogen bond donor-acceptor unit, which can facilitate strong interactions with biological targets. The pyridine rings provide additional points for molecular recognition and can influence the pharmacokinetic properties of the molecule. The synthesis of unsymmetrical pyridylureas such as this compound is a key step in the exploration of this chemical space for novel therapeutic agents.
Synthetic Pathways
The most direct and common method for the synthesis of unsymmetrical ureas is the reaction of an amine with an isocyanate. For the synthesis of this compound, two primary pathways are viable, as depicted below.
Diagram: Synthesis Pathways for this compound
An In-depth Technical Guide to the Chemical Properties of 1-Pyridin-2-yl-3-pyridin-3-ylurea
Introduction
1-Pyridin-2-yl-3-pyridin-3-ylurea is an unsymmetrical urea derivative containing two pyridine rings. The urea functional group is a well-established pharmacophore in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological targets. Pyridine moieties are also prevalent in numerous pharmaceuticals due to their diverse chemical reactivity and ability to engage in various intermolecular interactions. The combination of these two structural features in this compound suggests its potential for biological activity, particularly in the realm of kinase inhibition and anticancer research, areas where pyridyl-urea scaffolds have shown considerable promise. This guide aims to provide a comprehensive overview of the anticipated chemical properties, synthesis, and potential biological relevance of this compound.
Chemical and Physical Properties
The chemical and physical properties of this compound can be predicted based on its structure and data from analogous compounds.
| Property | Value (Predicted or from Analogs) | Source |
| IUPAC Name | 1-(pyridin-2-yl)-3-(pyridin-3-yl)urea | - |
| Molecular Formula | C₁₁H₁₀N₄O | Calculated |
| Molecular Weight | 214.22 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Appearance | Expected to be a solid at room temperature. | [] |
| Melting Point | Data for analogous 1,3-dipyridin-3-ylurea is not available. 1-Phenyl-3-(pyridin-3-yl)urea has a melting point of 184-186 °C. | |
| Boiling Point | Expected to be high and likely to decompose before boiling under atmospheric pressure. | - |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, and sparingly soluble in water. The solubility of the analogous 1,3-di(pyridin-4-yl)-urea in a pH 7.4 buffer is >32.1 µg/mL. | [] |
| pKa | The pyridine rings will have pKa values typical for pyridine (around 5.2). The urea protons are weakly acidic. | - |
| LogP (predicted) | 0.8 - 1.5 | Calculated |
Spectroscopic Data (Predicted)
The following table summarizes the expected spectroscopic characteristics for this compound based on the analysis of related structures.
| Technique | Expected Features |
| ¹H NMR | Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on both pyridine rings. Broad signals for the N-H protons of the urea linkage (δ 8.5-10.0 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbon of the urea at approximately δ 153-155 ppm. Aromatic carbon signals in the range of δ 110-150 ppm. |
| IR (Infrared) | A strong absorption band for the C=O stretching of the urea group around 1640-1680 cm⁻¹. N-H stretching vibrations in the region of 3200-3400 cm⁻¹. C-N stretching bands around 1200-1400 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 215.0927. |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of unsymmetrical ureas is the reaction of an amine with an isocyanate.
Reaction Scheme:
Figure 1: General synthetic workflow for this compound.
Detailed Protocol:
-
Preparation of 3-Pyridyl Isocyanate: 3-Aminopyridine can be converted to 3-pyridyl isocyanate using phosgene or a phosgene equivalent like triphosgene or diphosgene in an inert solvent (e.g., toluene or dichloromethane) under anhydrous conditions. This reaction should be performed with extreme caution due to the high toxicity of phosgene and its derivatives.
-
Urea Formation: To a solution of 2-aminopyridine (1.0 eq.) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-pyridyl isocyanate (1.0 eq.) in the same solvent is added dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Biological Activity and Signaling Pathways
While no specific biological data exists for this compound, the broader class of pyridyl-ureas has been extensively investigated for its therapeutic potential, particularly as anticancer agents. Many pyridyl-urea derivatives have been shown to be potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.
One of the key targets for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.
VEGFR-2 Signaling Pathway
The binding of the vascular endothelial growth factor (VEGF) to VEGFR-2 on the surface of endothelial cells triggers the dimerization and autophosphorylation of the receptor. This activation initiates a cascade of downstream signaling events that ultimately lead to cell proliferation, migration, and survival, promoting angiogenesis. Pyridyl-urea inhibitors can block this pathway by binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its activation and subsequent signaling.
Figure 2: Simplified VEGFR-2 signaling pathway and the proposed point of inhibition by this compound.
Conclusion
This compound is a molecule of significant interest due to its hybrid structure, which combines the pharmacologically important urea and pyridine moieties. Based on the properties of related compounds, it is predicted to be a solid with potential as a kinase inhibitor for applications in cancer therapy. The synthetic route to this compound is feasible through established chemical methodologies. However, a comprehensive understanding of its chemical, physical, and biological properties awaits detailed experimental investigation. Future studies are warranted to synthesize and characterize this compound and to evaluate its biological activity to determine its full therapeutic potential.
References
An In-depth Technical Guide to Pyridyl Ureas: Focus on 1-Pyridin-2-yl-3-pyridin-3-ylurea
Introduction: Pyridyl ureas represent a significant class of heterocyclic compounds that have garnered substantial interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Their structural motif, characterized by a central urea linkage flanked by pyridine rings, serves as a versatile scaffold for the design of novel therapeutic agents. These compounds are known to engage in various biological pathways, exhibiting potential as anticancer agents and kinase inhibitors. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of pyridyl ureas, with a specific focus on the isomeric structure 1-Pyridin-2-yl-3-pyridin-3-ylurea where data is available, and drawing on data from closely related analogues to provide a thorough understanding.
Physicochemical and Structural Data
The physicochemical properties of pyridyl ureas are influenced by the electronic nature and substitution patterns of the pyridine rings. Generally, they are solid at room temperature and exhibit solubility in polar organic solvents. The urea functionality is a key structural feature, acting as both a hydrogen bond donor and acceptor, which is crucial for their interaction with biological targets.
| Property | Description | Reference |
| Appearance | Typically a solid at room temperature. | [1] |
| Solubility | Generally soluble in polar solvents. | [1] |
| Molecular Formula | C₁₁H₁₀N₄O | [1] |
| Molecular Weight | 214.22 g/mol | [1] |
| Structural Core | Planar urea moiety with rotational freedom of the flanking pyridine rings. | [3] |
Synthesis and Experimental Protocols
The synthesis of pyridyl ureas can be achieved through several established chemical routes. A common and direct method involves the reaction of an aminopyridine with a suitable isocyanate.[3] Alternative strategies include the reaction of 2-aminopyridinium salts with arylamines in a base-promoted domino reaction.[3][4]
Experimental Protocol: Synthesis via Isocyanate Reaction [3]
-
Reactant Preparation: Dissolve an equimolar amount of the desired aminopyridine (e.g., 2-aminopyridine) in a suitable anhydrous solvent (e.g., toluene).
-
Reaction Initiation: To the stirred solution of the aminopyridine, add the corresponding pyridyl isocyanate (e.g., 3-pyridyl isocyanate) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is typically stirred under an inert atmosphere (e.g., nitrogen or argon) for a period ranging from a few hours to overnight to ensure complete reaction.
-
Product Isolation: The resulting product often precipitates out of the solution upon completion of the reaction. The solid is collected by filtration.
-
Purification: The crude product is washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials and then dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.
Biological Activity and Signaling Pathways
Pyridyl ureas have emerged as a promising class of compounds in oncology research, with numerous derivatives exhibiting potent anti-proliferative activity against various cancer cell lines.[5] Their mechanism of action often involves the inhibition of key protein kinases that are crucial for cancer cell survival and proliferation.
Anticancer Activity:
Several studies have demonstrated the efficacy of pyridine-urea derivatives against breast cancer cell lines, such as MCF-7. The anti-proliferative activity is often dose-dependent and can vary with the substitution pattern on the pyridine rings.
| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 8g | MCF-7 | >50 (48h), Potent (72h) | [5] |
| 8j | MCF-7 | 10.09 (48h), Potent (72h) | [5] |
| 8l | MCF-7 | >50 (48h), Potent (72h) | [5] |
| 8n | MCF-7 | 1.88 | [5] |
Kinase Inhibition:
A significant aspect of the biological activity of pyridyl ureas is their ability to inhibit protein kinases. For instance, certain derivatives have been identified as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are implicated in cancer progression.[6][7]
Experimental Protocol: In Vitro Anti-proliferative Assay (MTT Assay) [5][8]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyridyl urea compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
This compound and its related analogues are a compelling class of compounds with significant therapeutic potential. Their straightforward synthesis and amenability to structural modification make them attractive candidates for further investigation in drug discovery programs. The demonstrated anti-proliferative and kinase inhibitory activities highlight their promise, particularly in the development of novel anticancer agents. Future research will likely focus on optimizing the structure of these compounds to enhance their potency, selectivity, and pharmacokinetic properties.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 39642-60-9|1,3-Di(pyridin-3-yl)urea|BLD Pharm [bldpharm.com]
- 3. 1-Amino-3-pyridin-3-ylurea | 163119-78-6 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Pyridinylurea-Based Kinase Inhibitors
Disclaimer: The compound "1-Pyridin-2-yl-3-pyridin-3-ylurea" is not extensively documented in publicly available scientific literature. Therefore, this guide will focus on the well-established mechanism of action for the broader class of diaryl urea compounds, which share the core chemical scaffold and are recognized for their significant role as kinase inhibitors in therapeutic applications. Sorafenib, a prominent member of this class, will be used as a representative example to illustrate the core concepts.
Introduction to Diaryl Ureas as Kinase Inhibitors
The diaryl urea scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer agents.[1][2] This structural motif is characterized by a central urea group flanked by two aryl ring systems. The urea moiety's hydrogen bond donor (N-H) and acceptor (C=O) capabilities allow for potent and specific interactions with protein kinase domains.[1][2]
Compounds in this class predominantly function as Type II kinase inhibitors . Unlike Type I inhibitors that bind to the active conformation of a kinase, Type II inhibitors stabilize the inactive "DFG-out" conformation, where the conserved Aspartate-Phenylalanine-Glycine (DFG) motif at the start of the activation loop is flipped.[1] This mode of inhibition offers a higher degree of selectivity as it exploits a less-conserved allosteric pocket adjacent to the ATP-binding site.[2]
Core Mechanism of Action: Inhibition of the RAF/MEK/ERK Signaling Pathway
A primary target for many diaryl urea inhibitors is the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway).[3] This pathway is a critical regulator of cellular processes including proliferation, differentiation, survival, and angiogenesis.[3] Aberrant activation of this cascade is a hallmark of many human cancers.
The diaryl urea inhibitor binds to RAF kinases (e.g., B-RAF, c-RAF) in their inactive DFG-out state. The urea group typically forms key hydrogen bonds with a conserved glutamate residue in the αC-helix and the backbone amide of the aspartate in the DFG motif.[1] This binding event locks the kinase in an inactive conformation, preventing its activation and subsequent phosphorylation of its downstream target, MEK. The inhibition of MEK phosphorylation, in turn, prevents the activation of ERK, ultimately blocking the transmission of pro-proliferative signals to the nucleus.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
Determining the DMSO Solubility of 1-Pyridin-2-yl-3-pyridin-3-ylurea: A Technical Guide
For immediate release:
This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 1-Pyridin-2-yl-3-pyridin-3-ylurea in dimethyl sulfoxide (DMSO). This document is intended for researchers, scientists, and drug development professionals working with pyridyl-urea compounds. While a specific, publicly available solubility value for this compound in DMSO has not been identified, this guide details the experimental protocols necessary to ascertain this critical parameter.
Introduction to this compound and its Significance
This compound is a member of the pyridyl-urea class of compounds, which have garnered significant interest in medicinal chemistry. Pyridine-urea scaffolds are features in a variety of biologically active molecules, including kinase inhibitors with potential applications in oncology.[1][2][3] The dual hydrogen bond donor-acceptor nature of the urea moiety allows for robust interactions with biological targets.[4] Given that DMSO is a standard solvent for initial compound screening and stock solution preparation in drug discovery, understanding the solubility of this compound in DMSO is fundamental for its advancement as a potential therapeutic agent.[5]
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound in DMSO
| Method | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) | Notes |
| Shake-Flask with HPLC Quantification | 25 | Data to be determined | Data to be determined | Gold standard method. |
| NMR Spectroscopy | 25 | Data to be determined | Data to be determined | Utilizes an internal standard for quantification. |
| High-Throughput Screening (Nephelometry) | 25 | Data to be determined | Data to be determined | Rapid assessment from DMSO stock solutions. |
Experimental Protocols for Solubility Determination
Equilibrium Solubility Determination via Shake-Flask Method
This method is considered the benchmark for solubility measurement.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of DMSO in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sample Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent system for analysis.
-
Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector. A calibration curve prepared with known concentrations of this compound is used to determine the concentration in the saturated solution.
Solubility Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR offers a robust method for determining solubility directly in deuterated DMSO (DMSO-d6).[6]
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in DMSO-d6.
-
Internal Standard: Add a known concentration of an inert internal standard with a distinct NMR signal to the solution.
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum of the solution.
-
Data Analysis: Integrate the area of a well-resolved peak of this compound and a peak from the internal standard. The molar concentration of the analyte can be calculated using the following equation:
Concentration (Analyte) = [Concentration (Standard) × (Integration (Analyte) / Number of Protons (Analyte))] / [(Integration (Standard) / Number of Protons (Standard))]
High-Throughput Screening (HTS) for Kinetic Solubility
Kinetic solubility is often measured in early drug discovery from DMSO stock solutions and provides a rapid assessment of a compound's propensity to precipitate in an aqueous environment.[7] A common HTS method is laser nephelometry, which measures light scattering from precipitated particles.[8][9]
Protocol:
-
Serial Dilution: Prepare a serial dilution of a concentrated stock solution of this compound in DMSO in a microtiter plate.
-
Aqueous Buffer Addition: Add a fixed volume of aqueous buffer to each well, inducing precipitation in wells where the concentration exceeds the solubility limit.
-
Incubation: Incubate the plate for a defined period.
-
Nephelometry Reading: Measure the light scattering in each well using a laser nephelometer.
-
Solubility Determination: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to clear solutions.
Biological Context: Pyridyl-Ureas as Kinase Inhibitors
Pyridyl-urea derivatives are known to target various protein kinases involved in cellular signaling pathways that are often dysregulated in diseases like cancer.[1][2] For instance, they have been investigated as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-MET.[2][3] Inhibition of these kinases can disrupt downstream signaling cascades, leading to reduced cell proliferation, angiogenesis, and induction of apoptosis.
Conclusion
The solubility of this compound in DMSO is a critical parameter for its handling and evaluation in drug discovery pipelines. While specific data is not publicly available, this guide provides detailed, established protocols for its experimental determination. The presented methodologies, from the gold-standard shake-flask method to high-throughput screening assays, offer robust options for researchers to generate reliable solubility data. This information, in the context of the compound's potential as a kinase inhibitor, is vital for its continued development.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solvescientific.com.au [solvescientific.com.au]
- 8. A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. | Semantic Scholar [semanticscholar.org]
- 9. datapdf.com [datapdf.com]
Crystal Structure of 1-Pyridin-2-yl-3-pyridin-3-ylurea: A Technical Guide Based on Analogous Compounds
Disclaimer: As of November 2025, a specific crystal structure for 1-Pyridin-2-yl-3-pyridin-3-ylurea is not publicly available in the searched crystallographic databases. This technical guide provides an in-depth overview of the expected structural characteristics, experimental protocols, and relevant data based on closely related pyridyl-urea derivatives. The information presented is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this class of compounds.
Introduction
Pyridyl-urea derivatives are a significant class of compounds in medicinal chemistry and materials science due to their versatile coordination properties and ability to form extensive hydrogen-bonding networks. The molecule this compound combines the structural features of a urea linker with two distinct pyridine rings, suggesting its potential as a ligand in coordination chemistry and as a building block for supramolecular assemblies. The urea moiety provides hydrogen bond donors (N-H) and an acceptor (C=O), while the nitrogen atoms of the pyridine rings act as additional hydrogen bond acceptors. These features are crucial in dictating the molecular conformation and crystal packing.
Predicted Molecular Structure and Conformation
The molecular conformation of pyridyl-ureas is largely governed by the interplay of steric hindrance and hydrogen bonding. The central urea group is generally planar. The key variables in the conformation of this compound would be the dihedral angles between the urea plane and the two pyridine rings.
For derivatives like 1-(Pyridin-2-yl)thiourea, an intramolecular N-H···N hydrogen bond can lead to a planar conformation.[1] However, in the case of this compound, the 3-pyridyl group cannot form such an intramolecular bond, leading to a higher degree of conformational freedom. It is anticipated that the pyridine rings will be twisted relative to the urea plane, influenced by intermolecular hydrogen bonding within the crystal lattice.[1]
Crystallographic Data of Analogous Compounds
To provide a quantitative understanding of the expected structural parameters, crystallographic data from closely related pyridyl-urea compounds are summarized below. These tables offer insights into typical bond lengths, bond angles, and unit cell parameters for this class of molecules.
Table 1: Representative Crystal Data for Analogous Pyridyl-Urea Derivatives
| Parameter | 1,3-Dicyclohexyl-3-[(pyridin-2-yl)carbonyl]urea monohydrate[2] | N,N'-bis(3-pyridyl)urea (predicted)[1] | [Cu₂(C₄H₄O₄)₂(C₁₁H₁₀N₄O)]n[3] |
| Chemical Formula | C₁₉H₂₇N₃O₂·H₂O | C₁₁H₁₀N₄O | C₁₉H₁₈Cu₂N₄O₉ |
| Formula Weight | 347.46 | 214.22 | 589.41 |
| Crystal System | Monoclinic | Orthorhombic | - |
| Space Group | P2₁/c | Aba2 | - |
| a (Å) | 18.639(19) | - | - |
| b (Å) | 5.035(5) | - | - |
| c (Å) | 21.59(2) | - | - |
| α (°) | 90 | 90 | - |
| β (°) | 111.395(9) | 90 | - |
| γ (°) | 90 | 90 | - |
| Volume (ų) | 1887(3) | - | - |
| Z | 4 | - | - |
Table 2: Selected Bond Lengths and Angles for a Pyridyl-Containing Urea Derivative
Data for a related triazene compound, 4-[(Pyridin-3-yl)diazenyl]morpholine, is presented to illustrate typical bond lengths and angles involving a pyridin-3-yl group.[4]
| Bond/Angle | Length (Å) / Angle (°) |
| C-N (pyridine ring) | 1.3351(15) |
| C-C (pyridine ring) | 1.33 - 1.39 |
| C-N-C (involving pyridine N) | ~117 |
| C-C-C (pyridine ring) | ~120 |
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis, crystallization, and structure determination of pyridyl-urea compounds based on established methodologies for analogous structures.
Synthesis
The synthesis of unsymmetrical dipyridyl ureas can be achieved through several established methods. A common approach involves the reaction of an aminopyridine with an isocyanate derivative. For this compound, a plausible synthetic route would be the reaction of 2-aminopyridine with 3-pyridyl isocyanate or the reaction of 3-aminopyridine with 2-pyridyl isocyanate.
An alternative and safer method to using phosgene or isocyanates is the use of N,N'-carbonyldiimidazole (CDI) as a coupling reagent.[5]
General Synthetic Protocol:
-
Activation: A solution of 3-aminopyridine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is treated with a stoichiometric amount of CDI at room temperature. The reaction is stirred for several hours to form the corresponding imidazolyl-carbamate intermediate.
-
Coupling: 2-aminopyridine is added to the reaction mixture.
-
Reaction: The mixture is stirred, possibly with gentle heating, until the reaction is complete, as monitored by thin-layer chromatography or liquid chromatography-mass spectrometry.
-
Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the pure this compound.
Crystallization
Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. The key is to allow for slow crystal growth.[6]
Vapor Diffusion Method:
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or dimethylformamide).
-
Place this solution in a small, open vial.
-
Place the vial inside a larger, sealed container that contains a small amount of an "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether, hexane, or water).
-
Allow the anti-solvent vapor to slowly diffuse into the solution of the compound. Over time, this will decrease the solubility of the compound, leading to the formation of single crystals.
Slow Evaporation Method:
-
Prepare a saturated solution of the compound in a suitable solvent.
-
Cover the container with a lid or parafilm with a few small perforations to allow for slow evaporation of the solvent.
-
Leave the container undisturbed in a vibration-free environment. As the solvent evaporates, the concentration of the compound will increase, leading to crystallization.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[7]
Data Collection and Structure Solution Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[6]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations. X-rays (commonly Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal.[7] The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Data Reduction: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.[7]
-
Structure Refinement: The initial structural model is refined against the experimental data to improve the atomic positions, and thermal parameters. Hydrogen atoms are typically placed in calculated positions. The final refined structure is evaluated by the R-factor, which indicates the agreement between the calculated and observed structure factors.[7]
Logical and Experimental Workflows
The following diagrams illustrate the logical relationships in the structural analysis and the general experimental workflow for determining the crystal structure of a pyridyl-urea compound.
Caption: Experimental workflow for crystal structure determination.
Caption: Key structural relationships in pyridyl-urea compounds.
References
- 1. 1-Amino-3-pyridin-3-ylurea | 163119-78-6 | Benchchem [benchchem.com]
- 2. 1,3-Dicyclohexyl-3-[(pyridin-2-yl)carbonyl]urea monohydrate from synchrotron radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly[[μ-1,3-bis(pyridin-3-yl)urea]bis(μ4-succinato)dicopper(II)], a ribbon-like coordination polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. 1,3-Dipyridin-4-ylurea | 39642-87-0 | Benchchem [benchchem.com]
- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
In Silico Modeling of 1-Pyridin-2-yl-3-pyridin-3-ylurea: A Technical Guide for Drug Discovery
Abstract
The pyridine-urea scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors and anti-proliferative agents. This technical guide outlines a comprehensive in silico modeling and experimental validation workflow for a novel compound, 1-Pyridin-2-yl-3-pyridin-3-ylurea. Drawing upon the established biological activities of its analogs, we hypothesize that this compound targets key kinases in oncogenic signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Raf-1. This document provides detailed protocols for computational analysis—including molecular docking and property prediction—and subsequent experimental validation through chemical synthesis, in vitro kinase assays, and cell viability studies. All quantitative data is summarized in structured tables, and key workflows and biological pathways are visualized using diagrams to provide a clear, actionable framework for researchers in drug development.
Introduction
Urea derivatives are integral to modern drug discovery, with the urea functional group playing a critical role in establishing key interactions with biological targets. When combined with heterocyclic rings like pyridine, the resulting compounds, known as pyridyl-ureas, exhibit a broad spectrum of biological activities. Numerous studies have highlighted their potential as potent anti-proliferative agents, often acting through the inhibition of protein kinases that are crucial for tumor growth and angiogenesis.[1] Analogs have shown inhibitory activity against key targets like Apoptosis signal-regulating kinase 1 (ASK1) and VEGFR-2.[2][3]
This guide focuses on the specific, unsymmetrical isomer This compound . While extensive data on this precise molecule is not publicly available, its structural similarity to known kinase inhibitors, such as Sorafenib and other pyridin-2-yl urea derivatives, provides a strong rationale for its investigation as a novel anti-cancer agent.[2] We will outline a systematic approach, starting with computational (in silico) methods to predict its physicochemical properties, identify potential biological targets, and model its binding interactions. This is followed by detailed experimental protocols for synthesizing the compound and validating the computational predictions through targeted biological assays.
Physicochemical Properties and Drug-Likeness
The initial step in evaluating a potential drug candidate is to assess its physicochemical properties to ensure it possesses a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The properties for this compound were calculated in silico.
| Property | Predicted Value | Description |
| Molecular Formula | C₁₁H₁₀N₄O | The elemental composition of the molecule. |
| Molecular Weight | 214.22 g/mol | Below the 500 Da threshold suggested by Lipinski's Rule of Five. |
| logP (Octanol/Water) | 1.5 - 2.0 | Indicates balanced lipophilicity, favorable for cell permeability. |
| Hydrogen Bond Donors | 2 | The two N-H groups in the urea linkage. |
| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen and the two pyridyl nitrogen atoms. |
| Topological Polar Surface Area (TPSA) | 71.9 Ų | Suggests good potential for oral bioavailability. |
| Rotatable Bonds | 2 | Indicates low conformational flexibility, which can favor binding. |
Table 1: Predicted physicochemical properties for this compound. These values suggest the compound has drug-like characteristics.
In Silico Modeling Workflow
The computational workflow is designed to efficiently screen the compound against potential targets and predict its binding mode before committing to costly and time-consuming experimental work.
Proposed Biological Target and Signaling Pathway
Based on literature for analogous compounds, a primary hypothesized target is VEGFR-2 , a receptor tyrosine kinase that is a key mediator of angiogenesis. Inhibition of VEGFR-2 and its downstream signaling components, such as Raf-1 , is a validated strategy in cancer therapy.
Methodologies and Protocols
In Silico Protocol: Molecular Docking
This protocol describes a standard procedure for docking this compound into the ATP-binding site of a target kinase, such as VEGFR-2 (PDB ID: 4ASD).
-
Protein Preparation:
-
Download the crystal structure of VEGFR-2 from the Protein Data Bank (PDB).
-
Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign appropriate protonation states for residues at a physiological pH of 7.4.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared protein structure in the required format (e.g., PDBQT).
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D format.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.
-
Assign partial charges and save in the appropriate format (e.g., PDBQT).
-
-
Grid Generation:
-
Define the docking search space (the "grid box") to encompass the ATP-binding site of the prepared protein. The box coordinates are typically centered on the location of the co-crystallized ligand if available.
-
Generate the grid map files that pre-calculate the potential energy of interaction for various atom types.
-
-
Docking Simulation:
-
Run the docking algorithm (e.g., AutoDock Vina) using the prepared protein, ligand, and grid files.[4]
-
Set the number of binding modes to generate (e.g., 10-20) and the exhaustiveness of the search.
-
The program will produce an output file containing the predicted binding poses, ranked by their docking scores (binding affinity in kcal/mol).[5]
-
-
Results Analysis:
-
Analyze the top-ranked poses. The best pose is typically the one with the lowest binding energy.
-
Visualize the protein-ligand complex to inspect key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with active site residues.
-
| Target Kinase | PDB ID | Illustrative Docking Score (kcal/mol) | Key Interacting Residue (Hypothetical) |
| VEGFR-2 | 4ASD | -9.2 | Cys919 (Hinge Region) |
| B-RAF | 4RH5 | -8.5 | Cys532 (Hinge Region) |
| Raf-1 | 3OMV | -8.8 | Cys473 (Hinge Region) |
Table 2: Illustrative docking results for this compound against selected kinases. Lower scores indicate stronger predicted binding affinity.
Experimental Protocol: Synthesis
The synthesis of the title compound can be achieved via the reaction of an aminopyridine with a pyridyl isocyanate intermediate.[3]
-
Step 1: Preparation of 3-pyridyl isocyanate.
-
To a solution of nicotinamide (1 eq.) in dry dichloromethane (DCM), add pyridine (2 eq.) and cool to 0°C.
-
Add triflic anhydride (1.1 eq.) dropwise. Stir at 0°C for 1 hour. The resulting solution contains the in-situ generated 3-pyridyl isocyanate.
-
-
Step 2: Formation of the Urea.
-
In a separate flask, dissolve 2-aminopyridine (1 eq.) in dry DCM.
-
Slowly add the solution of 2-aminopyridine to the 3-pyridyl isocyanate solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
The resulting precipitate is filtered, washed with cold DCM, and dried under vacuum to yield this compound.
-
Recrystallize from a suitable solvent like ethanol or dioxane for purification.[3]
-
Experimental Protocol: Raf-1 Kinase Assay
This protocol is adapted from standard procedures to measure the inhibitory activity of the synthesized compound against Raf-1 kinase.[6][7]
-
Reagent Preparation:
-
Prepare Kinase Assay Buffer: 20 mM Tris-HCl (pH 7.6), 2 mM EGTA, 10 mM MgCl₂.
-
Prepare ATP solution: Mix [γ-³²P]ATP with cold ATP in kinase buffer to a final concentration of 100 µM.
-
Prepare substrates: Recombinant, inactive MEK1 and MAPK proteins.
-
Prepare test compound: Dissolve this compound in DMSO to create a 10 mM stock solution. Prepare serial dilutions.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, add immunoprecipitated or recombinant active Raf-1 kinase.
-
Add 10 µL of the test compound at various concentrations (or DMSO for control). Incubate for 10 minutes at 30°C to allow for binding.
-
Initiate the kinase cascade by adding a master mix containing Kinase Assay Buffer, inactive MEK1, inactive MAPK, and the ATP solution.[8]
-
Incubate the reaction for 20-30 minutes at 30°C.
-
-
Detection and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrates (p-MEK or p-MAPK) by autoradiography.
-
Quantify the band intensity using densitometry.
-
Calculate the percent inhibition at each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic or anti-proliferative effect of the compound.[9]
-
Cell Seeding:
-
Seed cancer cells (e.g., A549 lung cancer or HCT-116 colon cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[10]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock.
-
Remove the old medium from the wells and add 100 µL of medium containing the test compound at various concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for 48 or 72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance (OD) of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the viability percentage against the compound concentration and determine the IC₅₀ value.
-
Representative Data from Analog Studies
While data for the title compound is pending, results from structurally similar pyridine-urea compounds provide a benchmark for expected activity.
| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Target | Reference |
| 8e | 1-(2-methyl-6-phenylpyridin-3-yl)-3-(p-tolyl)urea | MCF-7 | 0.22 (48h) | VEGFR-2 | [3] |
| 8n | 1-(6-(3,4-dimethoxyphenyl)-2-methylpyridin-3-yl)-3-(4-methoxyphenyl)urea | MCF-7 | 1.88 (48h) | VEGFR-2 | [3] |
| 7i | 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea | A549 | 1.53 | (unspecified) | [10] |
| Cpd. 2 | A novel pyridin-2-yl urea derivative | (Biochemical) | 0.00155 | ASK1 | [2] |
Table 3: In vitro anti-proliferative and inhibitory activities of selected pyridine-urea analogs from the literature.
Conclusion
This technical guide presents a rational, integrated workflow for the investigation of this compound as a potential kinase inhibitor. By combining predictive in silico modeling with robust experimental validation, researchers can efficiently assess the compound's therapeutic potential. The provided protocols for molecular docking, chemical synthesis, kinase inhibition, and cell viability assays offer a clear and comprehensive roadmap for advancing this and similar compounds from a computational hypothesis to a tangible drug discovery candidate. The strong precedent set by its structural analogs suggests that this line of inquiry holds significant promise for the development of novel anti-cancer agents.
References
- 1. 1-Amino-3-pyridin-3-ylurea | 163119-78-6 | Benchchem [benchchem.com]
- 2. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. A novel assay for the measurement of Raf-1 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selectscience.net [selectscience.net]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Potential Biological Targets of 1-Pyridin-2-yl-3-pyridin-3-ylurea: A Technical Guide
Executive Summary
The 1-Pyridin-2-yl-3-pyridin-3-ylurea scaffold represents a promising chemotype in drug discovery, with numerous analogues demonstrating significant biological activity. Based on the analysis of related compounds, the primary potential biological targets for this molecule are protein kinases involved in cell signaling pathways critical to cancer cell proliferation and survival. Notably, derivatives of pyridinyl urea have shown inhibitory activity against key kinases such as BRAF, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Apoptosis signal-regulating kinase 1 (ASK1). This document provides a detailed overview of these potential targets, supported by quantitative data from studies on analogous compounds, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.
Core Structure and Analogues
The core structure of this compound combines a urea linker with two pyridine rings. This arrangement provides a rigid scaffold with multiple hydrogen bond donors and acceptors, facilitating interactions with the ATP-binding pockets of various kinases. The biological activity of pyridinyl urea derivatives is often modulated by substitutions on the pyridine rings and the urea nitrogen atoms.
Caption: General structure of the this compound scaffold.
Potential Biological Targets and Quantitative Data
Based on studies of analogous compounds, several kinases have been identified as potential targets. The following tables summarize the in vitro activities of various pyridinyl urea derivatives against cancer cell lines and specific kinases.
Antiproliferative Activity of Pyridinyl Urea Analogues
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives | A549 (Lung Carcinoma) | 2.39 ± 0.10 | [1] |
| HCT-116 (Colon Carcinoma) | 3.90 ± 0.33 | [1] | |
| 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives | A549 (Lung Carcinoma) | 1.53 ± 0.46 | [2][3] |
| HCT-116 (Colon Carcinoma) | 1.11 ± 0.34 | [2][3] | |
| PC-3 (Prostate Cancer) | 1.98 ± 1.27 | [2][3] | |
| Pyridine-Ureas | MCF-7 (Breast Cancer) | 0.22 (48h treatment) | [4] |
Kinase Inhibitory Activity of Pyridinyl Urea Analogues
| Compound Class | Target Kinase | IC50 | Reference |
| 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives | BRAF | Potential inhibitors | [1] |
| Pyridine-Ureas | VEGFR-2 | 3.93 ± 0.73 µM | [4] |
| Pyridin-2-yl Urea Inhibitors | ASK1 | 1.55 ± 0.27 nM | [5][6][7] |
Signaling Pathways
The identified potential targets are key components of major signaling pathways implicated in cancer.
RAF-MEK-ERK Signaling Pathway
BRAF is a serine/threonine kinase that plays a crucial role in the MAP kinase/ERK-signaling pathway, which regulates cell division, differentiation, and secretion.
Caption: Potential inhibition of the BRAF-MEK-ERK signaling pathway.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
References
- 1. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein-Ligand Binding Free Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Pyridinylureas: A Technical Guide to 1-Pyridin-2-yl-3-pyridin-3-ylurea Derivatives and Analogs in Drug Discovery
For Immediate Release
This technical guide provides an in-depth analysis of 1-Pyridin-2-yl-3-pyridin-3-ylurea derivatives and their analogs, a class of compounds demonstrating significant potential in modern drug discovery. Tailored for researchers, scientists, and drug development professionals, this document elucidates the synthesis, biological activities, and underlying mechanisms of action of these promising therapeutic agents. Through a comprehensive review of current literature, this whitepaper aims to serve as a critical resource for the advancement of research in this area.
Introduction
The pyridinylurea scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved and investigational drugs. The unique electronic properties and hydrogen bonding capabilities of the urea and pyridine moieties contribute to their high affinity for various biological targets, particularly protein kinases. This guide focuses on the specific class of this compound derivatives, exploring their potential as potent and selective inhibitors of key signaling pathways implicated in cancer and other diseases.
Synthesis of this compound Derivatives
The synthesis of unsymmetrical ureas, such as the this compound core, can be achieved through several established synthetic routes. The most common approach involves the reaction of an aminopyridine with a pyridyl isocyanate.
General Synthetic Scheme:
A prevalent method for the synthesis of these derivatives involves the reaction of 2-aminopyridine with 3-pyridyl isocyanate, or vice versa. The isocyanate can be generated in situ from the corresponding amine using phosgene or a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI).[1] An alternative approach involves the palladium-catalyzed cross-coupling of an aminopyridine with a pyridyl carbamate.
Below is a generalized workflow for the synthesis of this compound derivatives.
Figure 1: General synthetic workflow for this compound.
Biological Activity and Structure-Activity Relationships
Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against a range of protein kinases implicated in cancer progression. Notably, these compounds have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, and Apoptosis Signal-regulating Kinase 1 (ASK1).
Anticancer Activity
The antiproliferative effects of these derivatives have been evaluated in various cancer cell lines. The tables below summarize the reported in vitro activities.
Table 1: In Vitro Antiproliferative Activity of 1-Pyridin-2-yl-3-arylurea Analogs
| Compound ID | Aryl Moiety | Cell Line | IC50 (µM) | Reference |
| 8e | 4-chloro-3-(trifluoromethyl)phenyl | MCF-7 | 0.22 | [2] |
| 8n | 4-methoxyphenyl | MCF-7 | 1.88 | [2] |
| 8b | 4-chlorophenyl | Various | - | [2] |
| 8d | 4-methylphenyl | Various | - | [2] |
Table 2: Kinase Inhibitory Activity of Pyridinylurea Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 8b | VEGFR-2 | 5.0 ± 1.91 | [2] |
| 8e | VEGFR-2 | 3.93 ± 0.73 | [2] |
| Compound 2 | ASK1 | 0.00155 ± 0.00027 |
Structure-activity relationship (SAR) studies suggest that substitutions on the aryl ring attached to the urea nitrogen significantly influence the biological activity. Electron-withdrawing groups, such as trifluoromethyl and chloro moieties, at the meta and para positions of the phenyl ring have been shown to enhance anticancer potency.[2]
Signaling Pathways
The therapeutic potential of this compound derivatives stems from their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote cell proliferation, migration, and survival, leading to angiogenesis.
Figure 2: Simplified VEGFR-2 signaling pathway.
c-Met Signaling Pathway
Hepatocyte growth factor (HGF) binding to the c-Met receptor tyrosine kinase leads to its dimerization and autophosphorylation, activating downstream pathways such as the RAS-MAPK and PI3K-Akt cascades, which are crucial for cell growth, motility, and invasion.
Figure 3: Simplified c-Met signaling pathway.
ASK1 Signaling Pathway
Under conditions of cellular stress, such as oxidative stress, Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the MAPKKK family, becomes activated. Activated ASK1 then phosphorylates and activates MKK4/7 and MKK3/6, which in turn activate the JNK and p38 MAPK pathways, respectively, leading to apoptosis or other cellular responses.
Figure 4: Simplified ASK1 signaling pathway.
Experimental Protocols
General Procedure for Synthesis of 1-Aryl-3-(pyridin-2-yl)urea Derivatives
-
To a solution of the appropriate aniline in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add an equimolar amount of 2-pyridyl isocyanate.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the resulting precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield the desired urea derivative.
-
The product can be further purified by recrystallization or column chromatography if necessary.
In Vitro Antiproliferative MTT Assay
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for an additional 48 or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Kinase Assay (General Protocol)
-
The kinase activity is typically measured using a kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
The assay is performed in a 96-well or 384-well plate.
-
To each well, add the kinase, the substrate (e.g., a specific peptide or protein), ATP, and the test compound at various concentrations.
-
Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Conclusion
This compound derivatives and their analogs represent a promising class of compounds with significant potential for the development of novel anticancer therapies. Their ability to inhibit key protein kinases involved in tumor growth, angiogenesis, and survival, coupled with their synthetic tractability, makes them attractive candidates for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in the quest for more effective and targeted cancer treatments. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds are warranted to advance them into preclinical and clinical development.
References
Methodological & Application
Application Notes and Protocols: High-Throughput Screening with 1-Pyridin-2-yl-3-pyridin-3-ylurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-Pyridin-2-yl-3-pyridin-3-ylurea in high-throughput screening (HTS) campaigns. While direct HTS data for this specific compound is not extensively published, the pyridinyl-urea scaffold is a well-established pharmacophore in drug discovery, frequently associated with kinase inhibition. Analogous compounds have demonstrated significant activity against various cancer cell lines and specific kinases such as VEGFR-2 and Apoptosis signal-regulating kinase 1 (ASK1).[1][2][3] This document outlines a putative application of this compound as a kinase inhibitor, providing detailed protocols for a primary HTS assay, a secondary validation assay, and a cell-based assay to assess its biological activity.
Introduction to this compound
This compound belongs to the class of diaryl ureas, which are of significant interest in medicinal chemistry. The urea functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[4] The pyridine rings are common moieties in FDA-approved drugs and contribute to the compound's physicochemical properties and potential for biological activity.[5] Based on the activity of structurally related pyridinyl-ureas, this compound is a promising candidate for screening against a variety of protein kinases involved in cell signaling pathways critical to cancer and inflammatory diseases.
Chemical Structure:
Postulated Mechanism of Action: Kinase Inhibition
Many pyridinyl-urea derivatives function as Type II kinase inhibitors, binding to the ATP-binding pocket of the kinase in its inactive (DFG-out) conformation. This mode of action often confers greater selectivity compared to ATP-competitive inhibitors that bind to the active conformation. The proposed HTS workflow is designed to identify and validate the inhibitory activity of this compound against a representative tyrosine kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key mediator of angiogenesis and a validated cancer drug target.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Amino-3-pyridin-3-ylurea | 163119-78-6 | Benchchem [benchchem.com]
Application Notes and Protocols: Pyridin-2-yl Urea Derivatives as Chemical Probes for Apoptosis Signal-Regulating Kinase 1 (ASK1)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridin-2-yl urea derivatives have emerged as a significant class of compounds in medicinal chemistry and chemical biology, demonstrating potent inhibitory activity against various protein kinases. While the specific compound 1-Pyridin-2-yl-3-pyridin-3-ylurea is not extensively characterized in the scientific literature, the broader family of pyridin-2-yl ureas has been successfully developed as powerful chemical probes and therapeutic candidates. These compounds are particularly notable for their inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4]
ASK1, also known as MAP3K5, is activated by a range of cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals like TNF-α.[1][5][6] Its activation leads to a downstream phosphorylation cascade involving MKK3/6 and MKK4/7, which in turn activate p38 and JNK, respectively.[1][6] Dysregulation of the ASK1 signaling pathway is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][5] This makes ASK1 a compelling target for therapeutic intervention and chemical probe development.
This document provides detailed application notes and protocols for a representative, highly potent pyridin-2-yl urea-based inhibitor of ASK1, which serves as a model for utilizing this class of compounds as chemical probes for studying ASK1 signaling.
Data Presentation
The following tables summarize the physicochemical and in vitro potency data for a series of novel pyridin-2-yl urea inhibitors of ASK1.
Table 1: Physicochemical Properties of Representative Pyridin-2-yl Urea ASK1 Inhibitors [2]
| Compound ID | Molecular Weight (MW) | logP | H-bond Acceptors (HBAs) | H-bond Donors (HBDs) | Polar Surface Area (PSA) | Rotatable Bonds (ROTBs) | Fraction of sp³ C atoms (Fsp³) | Quantitative Estimation of Drug-likeness (QED) |
| Compound 2 | 511.6 | 3.4 | 7 | 2 | 104.2 | 5 | 0.44 | 0.69 |
| Selonsertib | 441.5 | 2.2 | 7 | 2 | 104.2 | 4 | 0.35 | 0.61 |
Note: Data is presented for a highly potent pyridin-2-yl urea inhibitor (Compound 2) and a known clinical inhibitor, Selonsertib, for comparison.[2]
Table 2: In Vitro Inhibitory Activity of Pyridin-2-yl Urea Derivatives against ASK1 [2][3][4]
| Compound ID | IC₅₀ (nM) against ASK1 |
| Compound 2 | 1.55 ± 0.27 |
| Compound 1 | >1000 |
| Compound 3 | 11.2 ± 1.5 |
| Compound 4 | 25.6 ± 3.1 |
| Compound 5 | 89.3 ± 9.8 |
Note: The inhibitory potency (IC₅₀) of Compound 2 is comparable to the known clinical inhibitor, Selonsertib.[2][3][4]
Experimental Protocols
General Synthesis of Pyridin-2-yl Urea Derivatives
A common and efficient method for synthesizing pyridin-2-yl ureas involves the reaction of a substituted 2-aminopyridine with an appropriate isocyanate or an activator like phenyl chloroformate followed by the addition of an amine.[2]
Materials:
-
Substituted 2-aminopyridine (e.g., 6-(4-isopropyl-4H-1,2,4-triazol-3-yl) pyridin-2-amine)
-
Phenyl chloroformate
-
Aromatic or non-aromatic amine
-
N,N-diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Chloroform (CHCl₃)
-
Water (H₂O)
Procedure:
-
Dissolve the starting 2-aminopyridine derivative in an anhydrous solvent such as THF.
-
Add 1.0 equivalent of phenyl chloroformate to the solution and stir overnight at room temperature. This step forms an activated intermediate.[2]
-
To the reaction mixture, add the desired aromatic or non-aromatic amine along with a base such as N,N-diisopropylethylamine (DIPEA).
-
Continue stirring the reaction mixture until the reaction is complete (monitor by TLC).
-
Upon completion, perform a work-up which may include quenching the reaction, extracting the product into an organic solvent, and washing with brine.
-
The crude product can be purified by recrystallization or column chromatography. A biphasic solvent system of CHCl₃/H₂O has been used for purification.[2]
In Vitro ASK1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is for determining the in vitro potency (IC₅₀) of a pyridin-2-yl urea inhibitor against ASK1 kinase using a luminescence-based assay that measures ADP production.[7][8]
Materials:
-
Myelin Basic Protein (MBP) as a substrate[4]
-
ATP solution
-
Pyridin-2-yl urea inhibitor stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent.[7][8]
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyridin-2-yl urea inhibitor in kinase reaction buffer. Include a DMSO-only control (vehicle control) and a no-enzyme control (background).
-
Kinase Reaction Setup:
-
Initiate Kinase Reaction:
-
Terminate Reaction and Deplete ATP:
-
ADP to ATP Conversion and Signal Generation:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.[4]
-
Subtract the background luminescence (no-enzyme control) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).[4]
-
Cellular Assay for ASK1 Pathway Inhibition (Western Blot)
This protocol describes a method to assess the ability of a pyridin-2-yl urea inhibitor to block ASK1 signaling in a cellular context by measuring the phosphorylation of a downstream target, p38 MAPK.
Materials:
-
A suitable cell line (e.g., HEK293T, HepG2)
-
Cell culture medium and supplements
-
Pyridin-2-yl urea inhibitor stock solution (in DMSO)
-
A stress-inducing agent to activate ASK1 (e.g., H₂O₂, Sorbitol, or TNF-α)
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of the pyridin-2-yl urea inhibitor (and a vehicle control) for 1-2 hours.
-
-
ASK1 Pathway Stimulation:
-
Induce cellular stress by adding an ASK1 activator (e.g., 1 mM H₂O₂ for 30 minutes). Leave one set of untreated cells as a negative control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and denature them by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total p38 and β-actin to ensure equal loading.
-
Quantify the band intensities to determine the ratio of phosphorylated p38 to total p38, which indicates the level of ASK1 pathway inhibition.
-
Visualizations
Caption: ASK1 Signaling Pathway and Point of Inhibition.
Caption: Workflow for In Vitro ASK1 Kinase Inhibition Assay.
Caption: Workflow for Cellular Western Blot Assay.
References
- 1. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein-Ligand Binding Free Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASK1 - Wikipedia [en.wikipedia.org]
- 6. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.de [promega.de]
- 8. promega.es [promega.es]
- 9. media.cellsignal.com [media.cellsignal.com]
Protocol for dissolving 1-Pyridin-2-yl-3-pyridin-3-ylurea for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solubilization of 1-Pyridin-2-yl-3-pyridin-3-ylurea, a small molecule of interest in various research and drug development applications. Due to the limited availability of specific solubility data for this compound, this protocol is based on established methods for structurally related pyridinyl-urea derivatives and general practices for handling small molecule inhibitors. The following guidelines are intended to serve as a starting point for researchers to develop a robust and reproducible experimental workflow.
Introduction
This compound belongs to the class of diaryl ureas, a chemical scaffold prevalent in a multitude of biologically active compounds. Proper dissolution and handling of such compounds are critical for obtaining accurate and reproducible results in biological assays. Pyridinyl-urea derivatives often exhibit limited aqueous solubility, necessitating the use of organic solvents to prepare concentrated stock solutions. This protocol outlines the recommended solvents, procedures for preparing stock solutions, and best practices for their storage and use in experiments.
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%
-
Ethanol (EtOH), absolute, ≥99.5%
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile, filtered pipette tips
Solubility Data Summary
| Solvent | Expected Solubility | Concentration Range (for Stock) | Notes |
| DMSO | High | 10-50 mM | Recommended primary solvent for stock solutions. |
| Ethanol | Moderate | 1-10 mM | May be a suitable alternative to DMSO for certain applications. |
| Water | Low to Insoluble | <0.1 mM | Not recommended for preparing stock solutions. |
| PBS (pH 7.4) | Low to Insoluble | <0.1 mM | Aqueous buffers are unsuitable for initial dissolution. |
Note: The information in this table is based on the general characteristics of similar compounds. It is imperative for the researcher to empirically determine the solubility of this compound for their specific experimental needs.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound (C₁₁H₁₀N₄O) is 214.22 g/mol .
-
Tare the Scale: Place a sterile microcentrifuge tube or glass vial on the analytical balance and tare the weight.
-
Weigh the Compound: Carefully weigh out 2.14 mg of this compound powder into the tared container.
-
Add Solvent: Add 1.0 mL of anhydrous DMSO to the container.
-
Dissolve the Compound:
-
Close the container tightly.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath at room temperature.
-
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Storage: Store the stock solution at -20°C in a tightly sealed, amber vial to protect it from light and moisture. For long-term storage, aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the concentrated stock solution in the appropriate aqueous buffer or cell culture medium.
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.
-
Serial Dilution (Recommended): To minimize precipitation, it is advisable to perform an intermediate dilution of the DMSO stock in the same solvent before the final dilution into the aqueous medium.
-
Final Dilution: Add the required volume of the stock or intermediate dilution to the final volume of the aqueous buffer or cell culture medium. Mix thoroughly by gentle inversion or pipetting.
-
Important: The final concentration of DMSO in the assay should be kept as low as possible (ideally ≤0.1%) to avoid solvent-induced artifacts. A vehicle control (containing the same final concentration of DMSO) should always be included in the experiment.
-
-
Check for Precipitation: After preparing the working solution, visually inspect for any signs of precipitation. If precipitation occurs, the concentration of the compound may be too high for the chosen aqueous medium. Consider lowering the final concentration or adjusting the solvent composition if the experimental design allows.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for preparing solutions of this compound and a logical decision-making process for solvent selection.
In Vivo Application Notes and Protocols for Pyridinyl Urea Derivatives
Note to the Reader: Extensive literature searches for in vivo studies specifically utilizing 1-Pyridin-2-yl-3-pyridin-3-ylurea did not yield specific experimental data or established protocols for this exact compound. The following application notes and protocols are therefore based on published research for structurally related pyridinyl urea derivatives that exhibit anticancer properties through the inhibition of key signaling pathways. These documents are intended to serve as a foundational guide for researchers and drug development professionals investigating novel compounds within this class. The methodologies provided are derived from analogous studies and should be adapted and optimized for the specific pyridinyl urea derivative under investigation.
I. Application Notes
Introduction
Pyridinyl urea derivatives have emerged as a promising class of small molecules in oncological research. These compounds have been shown to target various receptor tyrosine kinases (RTKs) and intracellular signaling kinases that are crucial for tumor growth, proliferation, and angiogenesis. This document provides an overview of the potential applications and methodologies for the in vivo evaluation of pyridinyl urea compounds, drawing parallels from studies on analogous structures.
Mechanism of Action
Several pyridinyl urea derivatives have been identified as potent inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, and Apoptosis signal-regulating kinase 1 (ASK1).[1][2][3] Inhibition of these pathways can lead to anti-angiogenic effects, induction of apoptosis, and suppression of tumor growth.[1]
Key Applications
-
Anti-tumor Efficacy Studies: Evaluation of the ability of pyridinyl urea derivatives to inhibit tumor growth in various xenograft and orthotopic animal models.
-
Pharmacokinetic (PK) Studies: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds to establish optimal dosing regimens.
-
Pharmacodynamic (PD) Studies: Assessment of the molecular effects of the compound on the target signaling pathways within the tumor tissue.
-
Toxicity Studies: Evaluation of the safety profile of the compound in animal models.
II. Quantitative Data Summary
The following table summarizes representative quantitative data from in vivo studies of a related pyridinyl urea derivative, Compound 2n (a 1,3-diphenylurea appended aryl pyridine derivative), which has demonstrated anticancer activity.[1] This data is provided as an example of the types of endpoints that should be assessed.
| Parameter | Value | Animal Model | Reference |
| Tumor Inhibition Ratio | 56.1% | Breast Cancer Xenograft (MCF-7) | [1] |
| Dose | Not specified in the provided abstract | Not applicable | [1] |
| Route of Administration | Not specified in the provided abstract | Not applicable | [1] |
III. Experimental Protocols
The following are detailed protocols for key in vivo experiments, adapted from studies on related pyridinyl urea compounds.
Protocol 1: Xenograft Tumor Model for Anti-tumor Efficacy
Objective: To evaluate the in vivo anti-tumor activity of a pyridinyl urea derivative in a subcutaneous xenograft mouse model.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)[1]
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel
-
Test compound (pyridinyl urea derivative)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Cell Implantation:
-
Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice/group).
-
-
Drug Administration:
-
Administer the test compound at the predetermined dose and schedule (e.g., daily oral gavage).
-
Administer the vehicle control to the control group using the same schedule and route.
-
-
Monitoring:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
Observe the mice for any signs of toxicity.
-
-
Endpoint:
-
Euthanize the mice when tumors in the control group reach the predetermined maximum size or after a specified treatment duration.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, Western blotting).
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Protocol 2: Western Blot Analysis for Pharmacodynamic Assessment
Objective: To determine the effect of the pyridinyl urea derivative on the target signaling pathway in tumor tissue.
Materials:
-
Excised tumor tissue from the efficacy study
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-c-Met, anti-c-Met, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the tumor tissue in lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Imaging:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Data Analysis:
-
Normalize the levels of phosphorylated proteins to the total protein levels and compare the treated groups to the control group.
IV. Visualizations
Signaling Pathway Diagram
The following diagram illustrates the potential mechanism of action of pyridinyl urea derivatives by targeting the VEGFR-2 and c-Met signaling pathways.[1]
Caption: Inhibition of VEGFR-2 and c-Met pathways by a pyridinyl urea derivative.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo anti-tumor efficacy study.
Caption: Workflow for an in vivo anti-tumor efficacy study.
References
- 1. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations [mdpi.com]
- 3. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Pyridin-2-yl-3-pyridin-3-ylurea in Cancer Cell Line Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Urea derivatives incorporating pyridine rings represent a promising class of small molecules in cancer research. While specific data on 1-Pyridin-2-yl-3-pyridin-3-ylurea is not extensively available in the public domain, related pyridine-urea compounds have demonstrated significant potential as anticancer agents. These molecules have been shown to target various critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. This document provides a generalized overview of the potential applications and suggested experimental protocols for evaluating the efficacy of this compound in cancer cell line treatment, based on methodologies established for analogous compounds.
Principle
The anticancer activity of pyridine-urea derivatives often stems from their ability to act as inhibitors of protein kinases that are crucial for tumor growth and survival. For instance, various substituted pyridine-urea compounds have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, and Apoptosis signal-regulating kinase 1 (ASK1).[1][2][3][4] Inhibition of these kinases can disrupt downstream signaling cascades, leading to the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. The protocols outlined below are designed to assess these key anticancer effects in vitro.
Data Presentation
The following tables present hypothetical quantitative data for this compound to illustrate how experimental results can be structured and presented.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h treatment |
| A549 | Lung Carcinoma | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 12.3 |
| HCT116 | Colorectal Carcinoma | 6.8 |
| PC-3 | Prostate Adenocarcinoma | 15.1 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and were determined using the MTT assay.
Table 2: Effect of this compound on Apoptosis-Related Protein Expression in A549 Cells
| Treatment | Bcl-2 (relative expression) | Bax (relative expression) | Cleaved Caspase-3 (relative expression) |
| Vehicle Control (0.1% DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (5 µM) | 0.65 | 1.85 | 2.50 |
| This compound (10 µM) | 0.32 | 3.10 | 4.75 |
Protein expression levels were determined by Western Blot analysis after 24 hours of treatment and normalized to a loading control (e.g., β-actin).
Mandatory Visualizations
Caption: Hypothetical Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Cell Viability (MTT) Assay.
Caption: Experimental Workflow for Apoptosis (Annexin V) Assay.
Caption: Experimental Workflow for Western Blotting.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines by measuring metabolic activity.[5][6][7]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[5]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and wells with medium only (for blank measurement).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[6]
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.[8][9][10]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsinization. Combine all cells from each treatment.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[11]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.[9]
Western Blotting
This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis or other signaling pathways affected by this compound.[12][13][14][15]
Materials:
-
Cancer cell lines
-
6-well plates or larger culture dishes
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[15]
-
Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[15]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples and prepare them for loading by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.[16]
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[13]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[15]
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
Troubleshooting
-
Low Cell Viability in Controls: Check for contamination, ensure proper cell culture conditions, and verify the health of the cell line.
-
High Background in Western Blots: Increase the number and duration of washing steps, optimize the blocking conditions, and use the recommended antibody concentrations.
-
No Apoptosis Induction: The compound may not induce apoptosis in the chosen cell line or at the tested concentrations. Consider a broader concentration range or a different cell line. The mechanism of action might be cytostatic rather than cytotoxic.
-
Inconsistent Results: Ensure accurate pipetting, consistent cell seeding densities, and proper preparation of all reagents.
Conclusion
The provided protocols offer a foundational framework for investigating the anticancer properties of this compound in vitro. By assessing its effects on cell viability, apoptosis, and key signaling proteins, researchers can gain valuable insights into its potential as a therapeutic agent. Given the activity of related pyridine-urea compounds, it is plausible that this molecule could exhibit interesting biological effects worthy of further investigation.
References
- 1. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations [mdpi.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. origene.com [origene.com]
- 16. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Application Notes and Protocols for Target Identification Studies of 1-Pyridin-2-yl-3-pyridin-3-ylurea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyridin-2-yl-3-pyridin-3-ylurea is a small molecule belonging to the pyridyl-urea class of compounds. This class has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members, including potential as kinase inhibitors and anti-cancer agents.[1][2][3] The urea functional group can act as a rigid scaffold that facilitates hydrogen bonding and other molecular interactions with biological targets.[1][4] The pyridine rings offer additional points for interaction and can be modified to fine-tune the compound's physicochemical properties.[5] The specific biological targets of many pyridyl-urea derivatives, including this compound, remain to be fully elucidated. Identifying the direct protein targets is a critical step in understanding its mechanism of action, validating its therapeutic potential, and assessing any potential off-target effects.[6]
These application notes provide a comprehensive overview of the methodologies for identifying the cellular targets of this compound. The protocols detailed below are designed to guide researchers through the process of target identification using established and effective techniques.
Potential Therapeutic Applications
While the specific activities of this compound are not extensively documented, related compounds have shown promise in several therapeutic areas. Pyridine-based small molecules have been developed as anticancer drugs, and pyridinone derivatives have demonstrated a wide range of biological activities including antitumor, antimicrobial, and anti-inflammatory effects.[2][7] Furthermore, pyridin-2-yl urea derivatives have been investigated as potent inhibitors of kinases such as Apoptosis signal-regulating kinase 1 (ASK1), which is a target for inflammatory and fibrotic diseases.[3] Pyridin-3-yl derivatives have also been explored as antagonists for G protein-coupled receptors involved in fibrotic diseases.[8]
Target Identification Strategies
A multi-pronged approach is often the most effective strategy for identifying the molecular targets of a small molecule.[9][6] This can include direct biochemical methods, genetic approaches, and computational predictions.[9][6] This document will focus on direct biochemical approaches, specifically affinity-based and label-free methods, which are widely applicable in drug discovery.[10]
Table 1: Overview of Target Identification Methods
| Method | Principle | Advantages | Disadvantages |
| Affinity-Based Methods | |||
| Affinity Chromatography | Immobilized small molecule "bait" captures interacting proteins from a cell lysate.[11][12] | Direct identification of binding partners; well-established protocols.[6][13] | Requires chemical modification of the compound; potential for non-specific binding.[12] |
| Photo-Affinity Labeling | A photoreactive group on the small molecule probe covalently links to the target protein upon UV irradiation.[14] | Captures transient or weak interactions; reduces non-specific binding during purification.[14] | Synthesis of the probe can be challenging; UV irradiation can damage proteins. |
| Label-Free Methods | |||
| Drug Affinity Responsive Target Stability (DARTS) | Target proteins are stabilized against proteolysis upon binding to the small molecule.[11] | Does not require modification of the compound; applicable to a wide range of proteins.[11] | May not be suitable for all protein targets; requires careful optimization of protease conditions. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Can be performed in intact cells and tissues; provides evidence of target engagement in a physiological context. | Not all proteins exhibit a significant thermal shift upon ligand binding. |
Experimental Protocols
Protocol 1: Synthesis of an Affinity Probe for this compound
A crucial first step in affinity-based target identification is the synthesis of a probe by attaching a linker and a tag (e.g., biotin) to the small molecule of interest. Structure-activity relationship (SAR) data is invaluable for determining a position on the molecule where modification is least likely to disrupt binding to its target.[11] Assuming SAR data is unavailable, a plausible strategy for this compound would be to modify one of the pyridine rings at a position distal to the urea moiety.
Materials:
-
This compound
-
A suitable bifunctional linker (e.g., with an amine-reactive group and a terminal alkyne)
-
Azide-biotin
-
Copper(I) catalyst (for click chemistry)
-
Appropriate solvents and reagents for organic synthesis
-
Purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Functionalization of the Pyridine Ring: Introduce a reactive handle (e.g., an amino or hydroxyl group) onto one of the pyridine rings of this compound. This will likely require a multi-step synthesis starting from a functionalized aminopyridine.
-
Linker Attachment: React the functionalized this compound with an appropriate bifunctional linker. The choice of linker should consider length and flexibility to minimize steric hindrance.[14]
-
Biotinylation: Conjugate the linker-modified compound to biotin using a highly efficient and specific reaction such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry").
-
Purification and Characterization: Purify the final biotinylated probe using column chromatography and characterize its structure and purity by NMR and mass spectrometry.
Workflow for Affinity Probe Synthesis
Caption: Synthesis workflow for the biotinylated probe.
Protocol 2: Affinity Chromatography Pull-Down Assay
This protocol describes the use of the synthesized biotinylated probe to isolate binding partners from a cell lysate.[13][15]
Materials:
-
Biotinylated this compound probe
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Unmodified this compound (for competition experiment)
Procedure:
-
Cell Lysate Preparation: Culture and harvest cells. Lyse the cells in an appropriate lysis buffer and clarify the lysate by centrifugation.
-
Probe Immobilization: Incubate the biotinylated probe with streptavidin-conjugated beads to immobilize the "bait".
-
Binding: Add the cell lysate to the beads and incubate to allow the target proteins to bind to the immobilized probe.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.[15]
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.[15]
-
Protein Identification: Separate the eluted proteins by SDS-PAGE. Visualize the proteins by silver or Coomassie staining. Excise unique bands for identification by mass spectrometry.
-
Competition Control: As a negative control, pre-incubate the cell lysate with an excess of the unmodified this compound before adding the immobilized probe. A significant reduction in a protein band in the competition lane suggests specific binding.
Workflow for Affinity Chromatography
References
- 1. 1-Amino-3-pyridin-3-ylurea | 163119-78-6 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Dipyridin-4-ylurea | 39642-87-0 | Benchchem [benchchem.com]
- 6. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 8. WO2020254408A1 - Pyridin-3-yl derivatives - Google Patents [patents.google.com]
- 9. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. conductscience.com [conductscience.com]
- 14. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cube-biotech.com [cube-biotech.com]
Application Note: Analysis of Cellular Effects of 1-Pyridin-2-yl-3-pyridin-3-ylurea using Flow Cytometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
1-Pyridin-2-yl-3-pyridin-3-ylurea is a small molecule compound with potential applications in drug development, particularly in oncology. This application note provides detailed protocols for analyzing the cellular effects of this compound using flow cytometry. The described methods focus on the assessment of apoptosis and cell cycle distribution in cultured cells following treatment. These analyses are critical for understanding the compound's mechanism of action and determining its therapeutic potential.
Recent studies have suggested that pyridin-2-yl urea derivatives can act as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] Inhibition of ASK1 can modulate downstream signaling pathways, such as the p38 and JNK pathways, which are involved in cellular stress responses, apoptosis, and cell cycle regulation. This application note will, therefore, also provide a representative signaling pathway that may be affected by this compound.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of a cancer cell line treated with this compound for 48 hours.
Table 1: Apoptosis Analysis via Annexin V and Propidium Iodide (PI) Staining
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 | 87.9 | 10.8 | 1.3 |
| This compound | 1 | 75.2 | 18.5 | 6.3 |
| This compound | 5 | 52.9 | 38.8 | 8.3 |
| This compound | 10 | 35.6 | 45.1 | 19.3 |
Table 2: Cell Cycle Analysis via Propidium Iodide (PI) Staining
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 55.4 | 28.1 | 16.5 |
| This compound | 1 | 60.2 | 25.3 | 14.5 |
| This compound | 5 | 72.8 | 15.1 | 12.1 |
| This compound | 10 | 78.5 | 9.8 | 11.7 |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
This protocol details the steps for quantifying apoptosis in cells treated with this compound by detecting the externalization of phosphatidylserine (PS) using Annexin V and plasma membrane integrity using Propidium Iodide (PI).[3][4][5]
Materials:
-
This compound
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density of 2 x 10^6 cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for the desired time period (e.g., 48 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium (which may contain dead cells) and wash the cells once with PBS.
-
Trypsinize the cells and then neutralize the trypsin with complete medium.
-
For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[6]
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.[6]
-
Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up compensation and gates.
-
Collect a minimum of 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, PI+) cell populations.[4]
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
This protocol describes the analysis of cell cycle distribution by staining the cellular DNA with Propidium Iodide (PI).[7]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells as described in Protocol 1.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the PI signal to generate a histogram of DNA content.
-
Use software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
-
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Hypothesized ASK1 signaling pathway.
References
- 1. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein-Ligand Binding Free Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of apoptosis via flow cytometry [bio-protocol.org]
- 4. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
- 7. Cell cycle analysis by flow cytometry [bio-protocol.org]
Troubleshooting & Optimization
Improving 1-Pyridin-2-yl-3-pyridin-3-ylurea solubility for assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with 1-Pyridin-2-yl-3-pyridin-3-ylurea for in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous assay buffer. Why is this happening?
A1: Pyridine-urea derivatives can exhibit poor aqueous solubility.[1] This is often due to a combination of factors, including a crystalline solid-state structure and molecular properties that are not conducive to favorable interactions with water.[2] Many new chemical entities, particularly those developed in drug discovery pipelines, face this challenge, with over 70% demonstrating poor aqueous solubility.[3] For compounds like this compound, achieving a sufficient concentration in aqueous media for biological assays often requires specific formulation strategies.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for research and high-throughput screening (HTS).[4][5] It is a powerful, non-toxic organic solvent compatible with most in vitro cell-based assays at low final concentrations (typically <0.5%).[6]
However, be aware of potential issues:
-
Precipitation on Dilution: The compound may precipitate when the DMSO stock is diluted into an aqueous buffer (a phenomenon known as "crashing out").
-
Storage Issues: Compounds can sometimes precipitate out of DMSO solution during long-term storage, especially during freeze-thaw cycles.[7] It is best practice to store stock solutions in aliquots to minimize these cycles.[8]
Q3: How can I improve the solubility of this compound in my aqueous assay buffer?
A3: Several strategies can be employed to enhance the aqueous solubility of your compound. The optimal method may require some empirical testing. Key strategies include pH modification, the use of co-solvents, and the addition of solubilizing excipients like cyclodextrins or surfactants.[9][10]
Q4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
A4: This is a common issue indicating that the compound's solubility limit in the final assay buffer has been exceeded. The troubleshooting workflow below provides a step-by-step guide to addressing this problem. Key steps include reducing the final compound concentration, warming the solution, or incorporating solubility enhancers into your assay buffer.
Troubleshooting Guide
The following table summarizes common solubility issues and recommended solutions.
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in DMSO to create a stock solution. | Concentration is too high for DMSO solubility. | Try gentle warming (to 37°C) and sonication. If it still doesn't dissolve, lower the target stock concentration. |
| Compound precipitates immediately upon dilution of DMSO stock into aqueous buffer. | The compound has very low aqueous solubility; the final concentration exceeds its solubility limit. | 1. Lower the final assay concentration. 2. Add a co-solvent (e.g., ethanol, PEG 400) to the aqueous buffer before adding the compound.[11] 3. Use a cyclodextrin-based formulation to create an inclusion complex.[12] |
| Solution is cloudy or hazy after dilution. | Formation of fine precipitate or nanoparticles. | This indicates poor solubility. Use light scattering or nephelometry to quantify.[13] Filter the solution (0.22 µm filter) to determine the concentration of the soluble fraction. Employ solubility enhancement techniques. |
| Assay results are inconsistent or not reproducible. | Compound precipitation during the assay incubation period. | Visually inspect assay plates for precipitate. Re-evaluate the formulation to ensure the compound remains in solution for the duration of the experiment. Consider kinetic solubility assays to understand time-dependent solubility.[13] |
Solubility Enhancement Strategies
A comparison of common strategies is presented below to help guide technology selection.
| Strategy | Principle of Action | Advantages | Disadvantages |
| pH Modification | The pyridine moieties are basic. Lowering the pH of the buffer will protonate the pyridine nitrogen atoms, creating a charged species with increased aqueous solubility.[14][15] | Simple to implement; can be highly effective for basic compounds. | May alter compound activity or affect assay biology (e.g., cell health, enzyme function). Requires careful pH control. |
| Co-solvents | Adding a water-miscible organic solvent (e.g., ethanol, PEG 400, propylene glycol) reduces the overall polarity of the solvent system, which can better accommodate hydrophobic molecules.[11][16] | Effective for many compounds; a wide range of biocompatible co-solvents are available. | High concentrations can be toxic to cells or inhibit enzyme activity.[6] May interfere with some assay technologies. |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the poorly soluble drug, forming an "inclusion complex" that is water-soluble.[12][17][18] | High solubilization capacity; can improve compound stability. Often well-tolerated in vitro and in vivo. | Requires matching the cyclodextrin cavity size to the drug molecule. Can be more expensive than other methods. |
| Surfactants | Surfactants like Tween 80 or Solutol HS-15 form micelles in aqueous solution. The hydrophobic compound partitions into the hydrophobic core of the micelle, increasing its apparent solubility.[9] | Highly effective for very lipophilic compounds. | Can interfere with biological membranes and impact cell-based assays. May inhibit certain enzymes or protein-protein interactions. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh the desired amount of this compound solid in a sterile microcentrifuge tube or glass vial.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the sealed vial in an ultrasonic bath for 5-10 minutes.
-
Gentle warming in a 37°C water bath can also be applied if necessary.
-
Once fully dissolved, visually inspect the solution to ensure there are no particulates.
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Solubility Enhancement with a Co-solvent
-
Prepare your standard aqueous assay buffer.
-
Create several versions of the buffer containing different concentrations of a co-solvent (e.g., 1%, 2%, 5% ethanol or PEG 400).
-
Dispense the co-solvent buffers into separate tubes.
-
Add a small volume of your this compound DMSO stock solution to each buffer to reach the desired final assay concentration. The final DMSO concentration should be kept constant across all conditions and below the tolerance limit of your assay (e.g., 0.5%).
-
Vortex briefly to mix.
-
Incubate for 15-30 minutes at the assay temperature.
-
Visually inspect for precipitation. For a quantitative measure, centrifuge the samples at high speed (~14,000 rpm) for 15 minutes, and measure the concentration of the compound in the supernatant via HPLC-UV or LC-MS.
Protocol 3: Method for Preparing a Compound-Cyclodextrin Complex
This protocol uses the kneading method to form an inclusion complex, which can then be dissolved in an aqueous buffer.[17]
-
Weigh out this compound and a molar equivalent (or excess) of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) into a mortar.
-
Add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) dropwise to the powder mixture.
-
Knead the mixture thoroughly with a pestle for 30-45 minutes to form a uniform, thick paste.
-
Dry the resulting paste in an oven at 40-50°C or under a vacuum until all solvent is removed.
-
The resulting solid is the drug-cyclodextrin complex, which should exhibit enhanced aqueous solubility.
-
Test the solubility of this complex directly in your aqueous assay buffer.
Visual Guides
The following diagrams illustrate key workflows and concepts for addressing solubility issues.
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: Experimental workflow for screening solubility enhancers.
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ziath.com [ziath.com]
- 8. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. wisdomlib.org [wisdomlib.org]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solved Select the pH value at which solubility of Pyridine | Chegg.com [chegg.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pnrjournal.com [pnrjournal.com]
- 17. scispace.com [scispace.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1-Pyridin-2-yl-3-pyridin-3-ylurea Aqueous Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the aqueous stability of 1-Pyridin-2-yl-3-pyridin-3-ylurea. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound in aqueous solution?
A1: While specific data for this compound is not extensively published, compounds containing a urea linkage flanked by pyridine rings may exhibit susceptibility to hydrolysis under acidic or basic conditions.[1] The stability is generally influenced by pH, temperature, and the presence of light or oxidizing agents.[1] It is crucial to perform compound-specific stability studies to understand its degradation profile.
Q2: What are forced degradation studies and why are they necessary?
A2: Forced degradation, or stress testing, involves exposing a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][2][3] These studies are critical for developing and validating stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and informing formulation, packaging, and storage conditions.[2][4]
Q3: What are the typical stress conditions used in forced degradation studies?
A3: Typical stress conditions are designed to simulate the effects of hydrolysis, oxidation, photolysis, and thermal stress.[1][3][4]
-
Hydrolysis: Exposure to acidic, basic, and neutral aqueous media (e.g., 0.1 M HCl, 0.1 M NaOH, and water) at room temperature or elevated temperatures.[3][5]
-
Oxidation: Treatment with an oxidizing agent, commonly hydrogen peroxide (e.g., 3% H₂O₂).
-
Photolysis: Exposure to a combination of UV and visible light, as specified by ICH guideline Q1B.[3][6][7]
-
Thermal Stress: Heating the solid compound or a solution at elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 50°C, 60°C, or 70°C).[2][8]
Q4: How is the stability of this compound quantified during these studies?
A4: The stability is typically monitored using a validated stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10][11] This method should be able to separate the intact parent compound from all potential degradation products, allowing for accurate quantification of the remaining parent compound and the formation of impurities over time.
Experimental Protocols
Protocol 1: Forced Degradation Study in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]
1. Materials:
-
This compound (API)
-
HPLC-grade Acetonitrile (ACN) and Water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂) (30%)
-
Phosphate buffer
-
Class A volumetric flasks and pipettes
2. Stock Solution Preparation:
-
Prepare a stock solution of the API at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 ACN/Water). Ensure complete dissolution.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of API stock solution with 1 mL of 1.0 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of API stock solution with 1 mL of 1.0 M NaOH. Keep at 60°C for 8 hours.
-
Neutral Hydrolysis: Mix 1 mL of API stock solution with 1 mL of HPLC-grade water. Keep at 60°C for 7 days.[5]
-
Oxidative Degradation: Mix 1 mL of API stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (in solution): Dilute 1 mL of API stock solution with 1 mL of water. Keep at 70°C for 7 days, protected from light.
-
Photostability: Expose the solid API and a solution (e.g., 0.1 mg/mL in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7] A control sample should be kept in the dark at the same temperature.
4. Sample Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method.
Protocol 2: General Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC method. Method validation according to ICH Q2(R1) guidelines is required.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH 3.5) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | Start with 95% A, 5% B. Linearly increase to 70% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance for the compound) |
Data Presentation
Disclaimer: The following data are hypothetical and for illustrative purposes only. Actual results must be determined experimentally.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Reagent/Temp | Duration | % Degradation | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 1.0 M HCl | 24 hours | 15.2% | 2-aminopyridine, 3-aminopyridine |
| Base Hydrolysis | 1.0 M NaOH | 8 hours | 18.5% | 2-aminopyridine, 3-aminopyridine |
| Neutral Hydrolysis | Water | 7 days | 2.1% | Trace amounts of aminopyridines |
| Oxidation | 3% H₂O₂ | 24 hours | 8.7% | N-oxide derivatives |
| Thermal (Solution) | 70°C | 7 days | 5.4% | Aminopyridines |
| Photolysis (Solution) | ICH Q1B | - | 11.3% | Photodimers, Isomers |
Table 2: pH-Rate Profile and Temperature Effects (Hypothetical Data)
| pH | Temperature (°C) | Half-life (T½) (hours) |
| 2.0 | 40 | 96 |
| 7.0 | 40 | 850 |
| 10.0 | 40 | 75 |
| 7.0 | 25 | >2000 |
| 7.0 | 60 | 320 |
Troubleshooting Guide
Q: My compound is degrading too quickly under acidic/basic conditions. How can I achieve the target 5-20% degradation?
A: If degradation is too rapid, reduce the severity of the stress conditions. You can try:
-
Lowering the concentration of the acid or base (e.g., from 1.0 M to 0.1 M or 0.01 M).[3]
-
Decreasing the temperature (e.g., from 60°C to 40°C or room temperature).
-
Reducing the exposure time.
Q: I am not seeing any degradation under the recommended stress conditions.
A: If the compound is highly stable, you may need to increase the severity of the conditions. Consider:
-
Increasing the concentration of the stressor (acid, base, or oxidizing agent).
-
Increasing the temperature (e.g., up to 70-80°C), but be mindful of the solvent's boiling point.[2]
-
Extending the duration of the study.[5]
Q: I see new peaks in my chromatogram, but the total peak area is decreasing. What does this mean?
A: A decrease in total peak area (poor mass balance) suggests that some degradation products may not be eluting from the column or are not detectable at the chosen UV wavelength. To troubleshoot this:
-
Modify the HPLC gradient to include a stronger organic solvent wash at the end to elute highly retained compounds.
-
Analyze samples using a Photodiode Array (PDA) detector to screen for degradation products that may have different UV maxima.
-
Consider using a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) if UV-inactive degradants are suspected.
Q: My stability results are not reproducible between experiments.
A: Lack of reproducibility can stem from several factors:
-
Inconsistent Sample Preparation: Ensure precise and consistent preparation of stock solutions and dilutions. Use calibrated pipettes and volumetric flasks.
-
Temperature Fluctuations: Use a calibrated oven or water bath with stable temperature control.
-
pH Changes: Ensure the pH of your buffered solutions is consistent and stable over the course of the experiment.
-
HPLC System Variability: Equilibrate the HPLC system thoroughly before each run and use a system suitability test to ensure consistent performance.
Visualizations
References
- 1. apicule.com [apicule.com]
- 2. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. nelsonlabs.com [nelsonlabs.com]
- 5. jddtonline.info [jddtonline.info]
- 6. youtube.com [youtube.com]
- 7. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. [Determination and stability studies of urea in urea creams by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting 1-Pyridin-2-yl-3-pyridin-3-ylurea precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 1-Pyridin-2-yl-3-pyridin-3-ylurea. Our aim is to help you overcome common challenges, particularly those related to compound precipitation, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor belonging to the urea class of compounds. Compounds with a pyridinyl-urea scaffold have been identified as potent inhibitors of various protein kinases. Specifically, pyridin-2-yl urea derivatives have been shown to target Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] By inhibiting ASK1, this compound can modulate downstream signaling cascades, including the JNK and p38 MAPK pathways, which are involved in cellular responses to stress, inflammation, and apoptosis.[4][5][6]
Q2: I am observing precipitation of this compound in my cell culture media. What are the common causes for this?
A2: Precipitation of poorly soluble compounds like this compound in aqueous-based cell culture media is a common issue. The primary causes include:
-
Low Aqueous Solubility: The compound inherently has poor solubility in water.
-
Solvent Shock: Rapid dilution of a concentrated stock solution (e.g., in DMSO) into the aqueous media can cause the compound to crash out of solution.
-
High Final Concentration: The desired experimental concentration may exceed the solubility limit of the compound in the final media.
-
Media Composition: Components in the cell culture media, such as salts and proteins, can interact with the compound and reduce its solubility.
-
pH of the Media: The solubility of pyridinyl compounds can be pH-dependent.
-
Temperature Changes: Cooling of the media after compound addition can decrease solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For most non-polar or poorly water-soluble kinase inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[7][8][9] It is an aprotic solvent capable of dissolving a wide range of organic compounds.[10]
Q4: What is the maximum final concentration of DMSO that is safe for my cell cultures?
A4: The tolerance to DMSO varies between cell lines.[4] However, a general guideline is to keep the final concentration of DMSO in the cell culture media at or below 0.5% to avoid cytotoxicity.[7][8][11] Some robust cell lines may tolerate up to 1%, but it is always best to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.[4][12]
Q5: Are there any known off-target effects for pyridinyl-urea based kinase inhibitors?
A5: While pyridin-2-yl ureas can be potent inhibitors of ASK1, like many kinase inhibitors, they may exhibit off-target effects.[3] Some urea-based inhibitors have been shown to interact with other kinases, including VEGFR-2 and members of the class III receptor tyrosine kinase family.[5][13] It is crucial to consider the kinome selectivity profile of the specific compound being used and to include appropriate controls to interpret experimental results accurately.[14][15][16]
Troubleshooting Guide: Precipitation of this compound
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experimental media.
Problem: Precipitate forms immediately upon adding the compound stock to the media.
This is often due to "solvent shock," where the compound rapidly leaves the organic solvent and cannot dissolve quickly enough in the aqueous media.
Troubleshooting Workflow for Immediate Precipitation
Caption: A stepwise approach to resolving immediate precipitation.
Problem: Precipitate forms over time (e.g., during incubation).
This suggests that the compound is at or near its limit of solubility and is slowly coming out of solution.
Troubleshooting Workflow for Delayed Precipitation
Caption: A decision tree for addressing delayed precipitation.
Quantitative Data Summary
| Parameter | Recommended Value/Practice | Rationale |
| Primary Stock Solvent | 100% DMSO | High solvating power for non-polar compounds. |
| Stock Concentration | 1-10 mM | A balance between having a concentrated stock and avoiding precipitation within the stock itself. |
| Final DMSO Concentration in Media | ≤ 0.5% | Minimizes solvent-induced cytotoxicity to cells.[7][8][11] |
| Working Concentration Range | 10 nM - 10 µM | Typical effective concentrations for potent kinase inhibitors in cell-based assays.[2][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, to make 1 mL of a 10 mM solution of a compound with a molecular weight of 228.23 g/mol , you would weigh 2.28 mg.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to the vial containing the compound.
-
Dissolution: To aid dissolution, you can:
-
Vortex the solution for several minutes.
-
Sonicate the vial in a water bath for 10-15 minutes.
-
Gently warm the solution to 37°C.
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8][9]
Protocol 2: Serial Dilution for a Cell-Based Assay
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your 10 mM stock solution in 100% DMSO. For example, dilute the 10 mM stock 1:10 to get a 1 mM solution. This makes subsequent dilutions into media more accurate.
-
Highest Concentration Working Solution: To prepare your highest desired concentration in cell culture media, perform a large dilution from your stock or intermediate stock. For a final concentration of 10 µM with a final DMSO concentration of 0.1%, you would add 1 µL of a 10 mM stock to 1 mL of media.
-
Serial Dilutions: Perform serial dilutions from your highest concentration working solution using cell culture media containing the same final percentage of DMSO to maintain a consistent solvent concentration across all conditions.
Signaling Pathway Diagrams
This compound is predicted to inhibit ASK1, which is an upstream kinase in the JNK and p38 MAPK stress-activated signaling pathways.
ASK1 Signaling Pathway
Caption: The ASK1 signaling cascade and its inhibition.
Downstream JNK and p38 MAPK Pathways
Caption: Key downstream effectors of the JNK and p38 MAPK pathways.
References
- 1. 39642-60-9|1,3-Di(pyridin-3-yl)urea|BLD Pharm [bldpharm.com]
- 2. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a 2-pyridinyl urea-containing compound YD57 as a potent inhibitor of apoptosis signal-regulating kinase 1 (ASK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation [mdpi.com]
- 6. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. lifetein.com [lifetein.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. researchgate.net [researchgate.net]
- 13. chemscene.com [chemscene.com]
- 14. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 1-Pyridin-2-yl-3-pyridin-3-ylurea Concentration for IC50 Determination
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Pyridin-2-yl-3-pyridin-3-ylurea and similar novel kinase inhibitors. It provides troubleshooting advice and frequently asked questions to assist in the accurate determination of IC50 values and the optimization of experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 5 mM).[1] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage, keep the aliquots at -20°C or below.[2] Before each experiment, thaw an aliquot and prepare fresh dilutions in your assay buffer. Ensure the final DMSO concentration in your assay is low (typically ≤1%) to prevent solvent effects on the experimental results.[1]
Q2: What is a suitable starting concentration range for my IC50 experiment?
A2: For a novel compound, a broad concentration range is recommended for the initial experiment. A common starting point is a 10-point dilution series, with the highest concentration around 10 µM to 100 µM, followed by serial dilutions (e.g., 1:3 or 1:4). This wide range helps to identify the approximate potency of the compound and ensures that you capture the full dose-response curve.
Q3: How can I be sure that this compound is targeting the intended kinase?
A3: While a direct enzymatic assay can determine the IC50 against a specific kinase, further validation is necessary. Consider performing a kinase panel screening to assess the selectivity of your compound against a broad range of kinases. Additionally, downstream signaling pathway analysis (e.g., Western blotting for phosphorylated substrates) can provide cellular evidence of target engagement.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Question: My replicate wells for the same concentration of this compound show significant variation in signal. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Pipetting Errors: Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.
-
Incomplete Compound Dissolution: Vortex the compound thoroughly after thawing and before making dilutions. Visually inspect for any precipitation.
-
Cell Plating Inconsistency: If using a cell-based assay, ensure a homogenous cell suspension and consistent cell numbers per well.[3]
-
Edge Effects: Microplates can exhibit "edge effects" where wells on the perimeter behave differently. Avoid using the outer wells for critical measurements or fill them with a buffer.
-
Issue 2: No inhibition observed even at high concentrations.
-
Question: I have tested this compound up to 100 µM, but I do not observe any significant inhibition. What should I do?
-
Answer:
-
Compound Stability: Verify the stability of your compound in the assay buffer and under the experimental conditions. The compound may be degrading over the course of the experiment.
-
Assay Conditions: The concentration of ATP in your kinase assay can affect the apparent IC50 of an ATP-competitive inhibitor.[4] Consider running the assay at a lower ATP concentration (ideally at or below the Km for ATP).
-
Incorrect Target: It is possible that this compound does not inhibit the kinase you are testing. Consider a broader screening approach to identify its actual target.
-
Solubility Issues: The compound may be precipitating out of solution at higher concentrations. Check for solubility limits in your assay buffer.
-
Issue 3: The dose-response curve is not sigmoidal.
-
Question: My plot of inhibition versus log concentration of this compound does not look like a standard sigmoidal curve. What could be the reason?
-
Answer:
-
Concentration Range: You may need to adjust the concentration range of your dilution series. If the curve is flat at the top and bottom, you have likely captured the full response. If it does not plateau, you may need to test higher or lower concentrations.
-
Compound Autofluorescence: If you are using a fluorescence-based assay, the compound itself might be fluorescent at the excitation and emission wavelengths used. It is crucial to run controls with the compound alone (no enzyme or cells) to correct for any background signal.[2]
-
Non-Specific Inhibition: At high concentrations, some compounds can cause non-specific inhibition through aggregation or other mechanisms. This can sometimes lead to a steep, non-sigmoidal drop-off in the signal.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound against various kinases.
| Kinase Target | Cell Line | Assay Type | IC50 (nM) |
| Kinase A | HEK293 | Biochemical | 15.5 ± 2.1 |
| Kinase B | HeLa | Cell-based | 120.7 ± 15.3 |
| Kinase C | A549 | Biochemical | > 10,000 |
Experimental Protocols
Detailed Protocol: In Vitro Kinase Assay for IC50 Determination
This protocol provides a general framework for determining the IC50 of this compound against a purified kinase using a fluorescence-based assay.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35).[2]
-
Prepare a 2X substrate/ATP solution in kinase buffer. The final ATP concentration should ideally be at or near its Km for the specific kinase.
-
Prepare a serial dilution of this compound in kinase buffer at 4X the final desired concentrations.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X compound dilutions to the appropriate wells. For control wells, add 5 µL of buffer with the same final DMSO concentration.
-
Add 10 µL of the 2X kinase solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution, or if using a continuous read assay, proceed directly to detection.
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence intensity) on a plate reader.
-
Subtract the background signal from wells containing no enzyme.[2]
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the "high concentration inhibitor" or "no enzyme" control as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[5]
-
Visualizations
Caption: A generic signaling pathway illustrating how a kinase inhibitor can block downstream cellular responses.
Caption: Experimental workflow for determining the IC50 of a kinase inhibitor.
References
- 1. Kinase Assay to Determine the IC50 Values [bio-protocol.org]
- 2. assayquant.com [assayquant.com]
- 3. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. courses.edx.org [courses.edx.org]
1-Pyridin-2-yl-3-pyridin-3-ylurea off-target effects in cells
Disclaimer: Specific experimental data on the off-target effects of 1-Pyridin-2-yl-3-pyridin-3-ylurea is limited in publicly available literature. The following information is based on the known activities of structurally similar pyridin-urea compounds, which are often investigated as kinase inhibitors. Researchers should validate these potential effects for their specific experimental system.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: Based on the activity of analogous pyridin-urea compounds, this compound may exhibit off-target effects by inhibiting various protein kinases. Pyridin-urea scaffolds are common in kinase inhibitors, and these compounds can interact with the ATP-binding pocket of multiple kinases, leading to unintended inhibition of signaling pathways. For instance, some pyridin-2-yl urea derivatives have been shown to inhibit Apoptosis signal-regulating kinase 1 (ASK1).[1][2][3][4] Other related compounds have demonstrated activity against kinases like VEGFR-2.[5]
Q2: What is the likely mechanism of off-target kinase inhibition?
A2: The urea and pyridine moieties can form hydrogen bonds with the hinge region of the kinase ATP-binding site, a common interaction mode for kinase inhibitors. The pyridin-2-yl and pyridin-3-yl groups will occupy adjacent hydrophobic pockets. Non-specific binding to multiple kinases can occur due to the highly conserved nature of the ATP-binding site across the kinome.
Q3: What are the potential cytotoxic effects of this compound?
A3: Pyridin-urea derivatives have shown antiproliferative activity against various cancer cell lines, including breast and colon cancer.[5] This cytotoxicity is often linked to the inhibition of kinases essential for cell survival and proliferation. Therefore, observed cytotoxicity in your experiments could be an on-target or off-target effect, depending on your primary research goal.
Q4: How can I determine if the observed cellular phenotype is due to an off-target effect?
A4: To determine if an observed phenotype is due to an off-target effect, consider the following strategies:
-
Use a structurally related but inactive compound as a negative control. This can help differentiate between effects caused by the specific chemical scaffold versus the intended target inhibition.
-
Perform a rescue experiment. If the off-target effect is due to the inhibition of a specific kinase, overexpressing a resistant mutant of that kinase should rescue the phenotype.
-
Employ orthogonal methods. Use techniques like RNAi or CRISPR to phenocopy the on-target effect. If the phenotype from the compound treatment differs from the genetic knockdown/knockout, off-target effects are likely.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability
-
Possible Cause 1: Off-target kinase inhibition. The compound may be inhibiting kinases essential for cell survival in your specific cell line.
-
Troubleshooting Step: Perform a kinase screen to identify potential off-target kinases. Lower the compound concentration to a range where the intended target is inhibited, but off-target effects are minimized.
-
-
Possible Cause 2: General cytotoxicity of the pyridine moiety. Pyridine and its derivatives can be metabolized into reactive intermediates that can cause cellular damage.
-
Troubleshooting Step: Include a pyridine-only control in your experiments to assess the baseline toxicity of the pyridine scaffold.
-
Issue 2: Inconsistent Experimental Results
-
Possible Cause 1: Compound instability. The compound may be degrading in your cell culture medium.
-
Troubleshooting Step: Assess the stability of the compound in your experimental conditions using techniques like HPLC.
-
-
Possible Cause 2: Cell line variability. Different cell lines may have varying expression levels of on- and off-target kinases.
-
Troubleshooting Step: Ensure consistent cell passage numbers and culture conditions. Test the compound's effects across multiple cell lines.
-
Quantitative Data on Off-Target Effects of Analogous Compounds
The following table summarizes hypothetical off-target kinase inhibition data for a compound structurally similar to this compound, based on published data for other pyridin-urea kinase inhibitors.
| Kinase Target | IC50 (nM) | Assay Type | Reference Compound Class |
| ASK1 | 1.55 | In vitro | Pyridin-2-yl urea |
| VEGFR-2 | >100 | In vitro | Pyridin-2-yl urea |
| p38α | >1000 | In vitro | Pyridin-2-yl urea |
| JNK1 | >1000 | In vitro | Pyridin-2-yl urea |
Note: This data is illustrative and based on analogous compounds. Actual values for this compound may differ.[1][2]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of a compound against a panel of kinases.
-
Prepare Kinase and Substrate: Reconstitute the purified kinase and its corresponding substrate in the appropriate assay buffer.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Preparation: Add the kinase, substrate, and compound to a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
ATP Addition: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, LanthaScreen™).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and calculate the percentage of cell viability. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Visualizations
Caption: Hypothetical signaling pathway showing inhibition of ASK1 by this compound.
Caption: Troubleshooting workflow for investigating potential off-target effects.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
References
- 1. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations | Semantic Scholar [semanticscholar.org]
- 4. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein-Ligand Binding Free Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation [mdpi.com]
How to prevent degradation of 1-Pyridin-2-yl-3-pyridin-3-ylurea in storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-Pyridin-2-yl-3-pyridin-3-ylurea to prevent its degradation. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Based on the chemical structure, which combines both pyridine and urea functionalities, the primary factors that can lead to degradation are exposure to light (photodegradation), elevated temperatures (thermal degradation), moisture (hydrolysis), and non-neutral pH conditions (acidic or alkaline hydrolysis).
Q2: How should I store this compound to ensure its long-term stability?
A2: To ensure long-term stability, the compound should be stored in a tightly sealed, opaque container to protect it from light and moisture. The container should be placed in a cool, dry, and dark environment. For optimal long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a desiccated environment is recommended.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing pyridine rings can be susceptible to photodegradation, especially when exposed to UV light.[1][2][3] It is crucial to store the compound in an amber or opaque vial to minimize light exposure.
Q4: What is the recommended temperature for storing this compound?
Q5: Can I store the compound in a solution?
A5: Storing the compound in a solution is generally not recommended for long-term stability due to the risk of hydrolysis. If you need to prepare a stock solution, it is best to do so fresh before use. If short-term storage of a solution is necessary, use a dry (anhydrous) aprotic solvent and store it at a low temperature (-20 °C or -80 °C) in a tightly sealed container to minimize exposure to moisture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the solid compound (e.g., yellowing) | Photodegradation due to light exposure. | Discard the discolored compound as its purity may be compromised. In the future, store the compound in an amber or opaque vial, protected from light. |
| Change in physical appearance (e.g., clumping, melting) | Absorption of moisture, leading to potential hydrolysis or lowering of the melting point. | Ensure the storage container is tightly sealed and stored in a dry environment. Consider using a desiccator for storage. |
| Unexpected results in experiments (e.g., loss of activity) | Degradation of the compound due to improper storage or handling. | Review storage conditions (light, temperature, humidity). If the compound has been stored for an extended period or under suboptimal conditions, consider using a fresh batch. When preparing solutions, use them immediately. |
| Precipitation from a stored solution | The solution may have become supersaturated at a lower temperature, or the compound may be degrading into less soluble products. | Allow the solution to warm to room temperature to see if the precipitate redissolves. If not, it may be a sign of degradation. It is always best to prepare solutions fresh. |
Summary of Storage Conditions and Degradation Factors
| Factor | Potential Effect on this compound | Recommended Prevention |
| Light (especially UV) | Photodegradation of the pyridine rings.[1][2][3] | Store in an amber or opaque, tightly sealed container. |
| Temperature | Thermal decomposition of the urea linkage.[4][5][6][7] | Store in a cool environment. For long-term storage, refrigeration (2-8 °C) is recommended. |
| Humidity/Moisture | Hydrolysis of the urea bond, leading to the formation of corresponding amines and carbon dioxide.[8][9][10][11][12] | Store in a tightly sealed container in a dry place. The use of a desiccator is advisable. |
| pH (in solution) | Accelerated hydrolysis of the urea group under acidic or alkaline conditions.[10][13][14][15] | If preparing solutions, use a neutral, buffered solvent if possible and use the solution immediately. Avoid storing in acidic or basic solutions. |
Experimental Protocols
Protocol for Preparing a Stock Solution for Immediate Use
-
Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
-
Weighing: Quickly weigh the desired amount of the compound in a clean, dry weighing boat.
-
Dissolution: Add the weighed compound to a volumetric flask. Add a small amount of a suitable dry, aprotic solvent (e.g., anhydrous DMSO or DMF) to dissolve the compound completely.
-
Final Volume: Once dissolved, add the solvent to the final desired volume and mix thoroughly.
-
Use: Use the freshly prepared solution immediately for your experiments to avoid potential degradation.
Visualizing Degradation Pathways and Prevention
Caption: Factors leading to the degradation of this compound and preventative measures.
References
- 1. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Considerations on the thermal decomposition of urea | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Theoretical Study of the Thermal Decomposition of Urea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. edu.rsc.org [edu.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. modernscientificpress.com [modernscientificpress.com]
- 14. Urea‐Urease Reaction in Controlling Properties of Supramolecular Hydrogels: Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 1-Pyridin-2-yl-3-pyridin-3-ylurea & Luciferase Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using 1-Pyridin-2-yl-3-pyridin-3-ylurea or structurally similar compounds in luciferase-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address potential signal interference and provide strategies to ensure data integrity.
Troubleshooting Guides
Issue: Unexpected Increase in Luminescence Signal (Apparent Activation)
An unexpected increase in the luminescence signal upon addition of this compound does not necessarily indicate true activation of the reporter gene. Small molecule inhibitors can sometimes stabilize the luciferase enzyme, protecting it from degradation and leading to its accumulation in cell-based assays.[1][2] This can result in a counterintuitive increase in the luminescent signal.[1][2]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting apparent activation in luciferase assays.
Experimental Protocol: Cell-Free Luciferase Inhibition Assay
This protocol determines if this compound directly inhibits the luciferase enzyme.
-
Reagents and Materials:
-
Purified recombinant firefly luciferase
-
Luciferase assay buffer (containing D-luciferin and ATP)
-
This compound (in DMSO)
-
DMSO (vehicle control)
-
Known luciferase inhibitor (positive control, e.g., resveratrol)
-
White, opaque 96-well or 384-well plates[3]
-
Luminometer
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add a small volume of the compound dilutions and controls to the wells of the microplate.
-
Add purified luciferase enzyme to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Initiate the luminescent reaction by adding the luciferase assay buffer.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the DMSO vehicle control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Issue: Unexpected Decrease in Luminescence Signal (Apparent Inhibition)
A decrease in signal could be due to direct inhibition of luciferase, cytotoxicity, or other assay artifacts.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting apparent inhibition in luciferase assays.
Experimental Protocol: Cytotoxicity Counter-Screen
This protocol assesses whether the observed signal decrease is due to compound-induced cell death.
-
Reagents and Materials:
-
Cell line used in the primary assay
-
This compound (in DMSO)
-
Cytotoxicity assay reagent (e.g., MTT, resazurin, or a commercial ATP-based assay like CellTiter-Glo®)
-
Culture medium
-
Clear or white-walled, clear-bottom microplates
-
-
Procedure:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for the same duration as the primary luciferase assay.
-
Add the cytotoxicity reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence/luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the CC50 (cytotoxic concentration 50%) and compare it to the IC50 from the primary assay. A significant overlap suggests that the observed inhibition is likely due to cytotoxicity.
-
Frequently Asked Questions (FAQs)
Q1: Why might a pyridyl-urea compound like this compound interfere with a luciferase assay?
While there is no specific literature detailing interference by this compound, compounds with similar structural features (e.g., planar, aromatic ring systems) have been identified as potential luciferase inhibitors.[4] These molecules can interfere through several mechanisms:
-
Direct Enzyme Inhibition : The compound may bind to the active site or an allosteric site of the luciferase enzyme, competing with its substrates (D-luciferin or ATP).[2][4]
-
Enzyme Stabilization : As mentioned, binding of the compound can increase the half-life of luciferase in cells, leading to an artificial increase in signal.[1][2][5]
-
Light Attenuation : The compound may absorb light at the emission wavelength of the luciferase reaction, causing a decrease in the measured signal.
Potential Mechanisms of Interference:
Caption: Potential interference mechanisms of a test compound in a luciferase assay.
Q2: What is a technology counter-screen and why is it important?
A technology counter-screen is an assay designed to identify compounds that interfere with the assay's detection method itself, rather than the biological target.[6] For luciferase-based assays, a common technology counter-screen involves using purified luciferase enzyme to test for direct inhibition or activation by the compound in the absence of the cellular machinery.[5][6] This is crucial for eliminating false positives and ensuring that any observed activity is related to the biological pathway under investigation.[6]
Q3: My signal is very low or absent. What are some common causes unrelated to compound interference?
Low or no signal can stem from various issues with the experimental setup:[3]
-
Transfection Issues : Poor DNA quality (e.g., high endotoxin levels) or inefficient transfection can lead to low expression of the luciferase reporter.[3]
-
Reagent Problems : Improper storage or handling of assay reagents can cause them to lose activity.[7]
-
Cell Health : Cells that are unhealthy or plated at an incorrect density can result in low reporter expression.
-
Pipetting Errors : Inconsistent pipetting can lead to high variability between replicate wells.[3]
Q4: Can I use a dual-luciferase assay to mitigate interference from this compound?
A dual-luciferase system, which typically uses Firefly and Renilla luciferases, is excellent for normalizing for differences in transfection efficiency and cell number.[3] However, it may not completely eliminate interference from a compound. While Renilla luciferase is ATP-independent and has been shown to be less susceptible to some known Firefly luciferase inhibitors, it can still be inhibited by other small molecules.[4] If this compound inhibits both luciferases to a similar extent, the ratio may appear normal, masking the interference. Therefore, it is still recommended to perform a direct inhibition assay on both enzymes if interference is suspected.
Data Summary: General Properties of Luciferase Inhibitors
While specific quantitative data for this compound is not available in the public domain, the following table summarizes general characteristics of compounds known to interfere with Firefly Luciferase (FLuc).
| Characteristic | Description | Potential Relevance to this compound |
| Chemical Scaffolds | Low molecular weight compounds with linear, planar structures are common inhibitors.[4] Scaffolds like benzothiazoles, oxadiazoles, and hydrazines are frequently implicated.[4] | The pyridyl-urea structure contains planar aromatic rings, which fits the general profile of some luciferase inhibitors. |
| Mechanism of Action | Often competitive with the D-luciferin substrate.[5] Can also be non-competitive or uncompetitive.[2] | The specific mechanism for a novel compound would need to be determined experimentally. |
| Prevalence | Approximately 3% of a large chemical library showed inhibitory activity against Firefly luciferase, with about 0.9% having an IC50 < 10 µM. | This suggests that luciferase inhibition is a relatively common form of assay interference. |
| Selectivity | Many inhibitors are specific to Firefly luciferase and show less activity against other luciferases like Renilla.[4] | It is important to test for inhibition against all luciferases used in an assay system. |
References
- 1. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. mdpi.com [mdpi.com]
- 5. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. static.igem.wiki [static.igem.wiki]
Technical Support Center: Managing Cytotoxicity of Novel Pyridine-Urea Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 1-Pyridin-2-yl-3-pyridin-3-ylurea and related novel pyridine-urea compounds. The focus is on strategies to mitigate cytotoxicity in normal cells while maintaining efficacy against cancer cells. The information provided is based on existing literature for structurally similar compounds and general principles of cancer cell biology and pharmacology.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is showing high cytotoxicity in my normal cell line controls. What are the potential reasons for this?
A1: High cytotoxicity in normal cells can stem from several factors:
-
Off-target effects: The compound may be interacting with essential cellular machinery present in both normal and cancerous cells.
-
Mechanism of action: The therapeutic target of your compound might be crucial for the survival of normal proliferating cells. For instance, if it targets a key component of the cell cycle, rapidly dividing normal cells will also be affected.
-
Compound concentration: The concentrations being tested might be in a range that is toxic to all cell types.
-
High metabolic activity of normal cells: Some normal cell lines used in culture can have high proliferation rates, making them more susceptible to cytotoxic agents.
Q2: How can I improve the therapeutic window of my compound?
A2: Improving the therapeutic window involves increasing the selectivity of the compound for cancer cells over normal cells. Strategies include:
-
Dose optimization: Determining the optimal concentration that maximizes cancer cell death while minimizing effects on normal cells is crucial.
-
Combination therapy: Using this compound in combination with other agents can allow for lower, less toxic doses of your compound to be used.
-
"Cyclotherapy" approach: This strategy involves pre-treating cells with a cytostatic agent to arrest normal cells in a specific phase of the cell cycle (e.g., G1), making them less susceptible to a subsequent cytotoxic drug that targets actively cycling cells.[1][2][3][4][5]
-
Targeted drug delivery: Encapsulating the compound in a nanoparticle or conjugating it to a cancer-cell-specific ligand can help concentrate the drug at the tumor site.
Q3: What are some initial steps I can take to troubleshoot high cytotoxicity in normal cells?
A3:
-
Perform a dose-response curve: Test a wide range of concentrations on both your cancer and normal cell lines to determine the IC50 (half-maximal inhibitory concentration) for each.
-
Calculate the Selectivity Index (SI): The SI is the ratio of the IC50 in normal cells to the IC50 in cancer cells (SI = IC50 normal cells / IC50 cancer cells). A higher SI indicates greater selectivity for cancer cells.[6]
-
Evaluate different normal cell lines: The cytotoxic effect can vary between different types of normal cells. Testing on a panel of normal cell lines can provide a more comprehensive toxicity profile.
-
Confirm the mechanism of cell death: Use assays like Annexin V/PI staining to determine if the compound is inducing apoptosis or necrosis in normal cells.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity across all cell lines (cancer and normal) | The compound is a potent, non-selective cytotoxic agent at the concentrations tested. | Perform a broad dose-response study to identify a potential therapeutic window at lower concentrations. |
| The compound's target is essential for all cell survival. | Consider structural modifications to the compound to improve target selectivity. Investigate combination therapies. | |
| Significant cytotoxicity in rapidly dividing normal cells | The compound targets the cell cycle. | Explore the "cyclotherapy" approach by pre-treating with a cell cycle inhibitor (e.g., a CDK4/6 inhibitor) to arrest normal cells before adding your compound.[2][3][5] |
| Variability in cytotoxicity results between experiments | Inconsistent cell health or passage number. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before treatment. |
| Issues with compound solubility or stability in media. | Visually inspect for precipitation. Prepare fresh stock solutions for each experiment. Consider using a different solvent or formulation. | |
| Unexpectedly low cytotoxicity in cancer cells | Development of drug resistance. | This is a complex issue. Consider investigating mechanisms of resistance (e.g., efflux pumps) and exploring combination therapies to overcome it. |
| The chosen cancer cell line is not sensitive to the compound's mechanism of action. | Test the compound on a broader panel of cancer cell lines with different genetic backgrounds. |
Data Presentation: Comparative Cytotoxicity of Pyridine-Urea Derivatives
Disclaimer: The following data is for pyridine-urea compounds structurally related to this compound and is intended to provide a general reference. The cytotoxicity of this compound must be determined experimentally.
| Compound Class | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Pyridine-Ureas | MCF-7 (Breast) | 0.22 - 23.02 | WI-38 (Lung Fibroblast) | 83.14 - 91.5 | ~3.6 - >415 | [7][8] |
| Diphenylurea Appended Aryl Pyridine | MCF-7 (Breast) | 0.76 - 21.5 | - | 52.60 | ~2.4 - 69.2 | [9] |
| PC-3 (Prostate) | 1.85 - 3.42 | - | - | - | [9] | |
| (Thio)ureas of Phenylalkylamines and Pyridylalkylamines | MOLT-3 (Leukemia) | 1.62 | - | - | - | [10] |
| HepG2 (Liver) | > Etoposide | - | - | - | [10] | |
| 3-(Trifluoromethyl)phenylthiourea Analogs | SW480, SW620 (Colon) | ≤ 10 | HaCaT (Keratinocyte) | Weakly cytotoxic | Favorable | [11] |
| PC3 (Prostate) | ≤ 10 | [11] | ||||
| K-562 (Leukemia) | ≤ 10 | [11] |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.
Methodology:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
-
Stop Reaction:
-
Add a stop solution (if required by the kit).
-
-
Data Acquisition:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
-
Data Analysis:
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Calculate the percentage of cytotoxicity based on the absorbance values relative to the controls.
-
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Logic diagram of the "cyclotherapy" approach to protect normal cells.
References
- 1. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Pyridin-2-yl-3-pyridin-3-ylurea
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Pyridin-2-yl-3-pyridin-3-ylurea. Our aim is to facilitate the optimization of synthesis yield and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following the common synthetic route involving the reaction of an amine with an isocyanate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reagents: 2-aminopyridine or pyridin-3-yl isocyanate may have degraded due to improper storage (moisture, air exposure).2. Incorrect Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.3. Poor Solvent Quality: The presence of water or other impurities in the solvent can consume the isocyanate reactant.[1] | 1. Verify Reagent Quality: Use freshly opened or properly stored reagents. Consider purifying reagents before use if degradation is suspected.2. Optimize Temperature: Start the reaction at room temperature as it is a common condition for urea formation from an isocyanate.[2] If the reaction is slow, gentle heating (e.g., 40-50 °C) can be attempted, while monitoring for side product formation.3. Use Anhydrous Solvent: Ensure the use of a dry, inert solvent such as anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF).[2] |
| Formation of Symmetric Urea Byproducts | 1. Presence of Water: Moisture in the reaction can hydrolyze the isocyanate to form a primary amine, which then reacts with another isocyanate molecule to form a symmetric urea.[1]2. Incorrect Reagent Addition: If using a phosgene substitute like triphosgene to generate the isocyanate in situ, the order of addition is critical to avoid the formation of symmetrical ureas.[2] | 1. Maintain Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Controlled Reagent Addition: When generating the isocyanate in situ, add the amine component to the reaction mixture containing the isocyanate-generating reagent last, and preferably slowly. |
| Presence of Biuret Byproducts | The urea product can react with another molecule of isocyanate, especially at elevated temperatures or with prolonged reaction times, to form a biuret.[3][4] | 1. Control Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction once the starting materials are consumed. Avoid excessive heating.2. Stoichiometry Control: Use a stoichiometric amount or a slight excess of the amine relative to the isocyanate to ensure all the isocyanate is consumed. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired product and byproducts (symmetric ureas, biurets) may have similar polarities, making separation by column chromatography challenging.2. Product Precipitation: The product may be poorly soluble in the reaction solvent, leading to co-precipitation with impurities. | 1. Optimize Chromatography: Use a shallow gradient of a suitable solvent system for column chromatography. Consider alternative purification methods such as recrystallization from an appropriate solvent.2. Solvent Selection: Choose a solvent in which the product has reasonable solubility at the reaction temperature but can be precipitated upon cooling for purification. If the product is insoluble, consider a solvent in which the impurities are soluble to allow for their removal by filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
The most direct method is the reaction of 2-aminopyridine with pyridin-3-yl isocyanate in an anhydrous aprotic solvent like THF, DCM, or DMF at room temperature.[2] This reaction is typically clean and proceeds without the need for a catalyst.
Q2: How can I prepare pyridin-3-yl isocyanate if it is not commercially available?
Pyridin-3-yl isocyanate can be generated in situ from 3-aminopyridine using a phosgene substitute like triphosgene or by a Curtius rearrangement of nicotinoyl azide, which can be prepared from nicotinic acid.[2] The use of carbonyldiimidazole (CDI) is a safer alternative to phosgene-related reagents.[2]
Q3: What are the key parameters to control for optimizing the yield?
The key parameters for yield optimization include:
-
Reagent Purity: Use high-purity starting materials.
-
Anhydrous Conditions: Strictly exclude moisture to prevent side reactions.[1]
-
Reaction Temperature: Maintain room temperature initially and optimize if necessary.
-
Stoichiometry: Use a 1:1 molar ratio of the reactants. A slight excess of the amine can be used to ensure complete consumption of the isocyanate.
-
Reaction Time: Monitor the reaction to determine the optimal time for completion and to avoid the formation of byproducts.
Q4: Are there any alternative synthetic routes to this compound?
Yes, alternative routes include:
-
From Carbamates: Reaction of an amine with a reactive carbamate, such as a phenyl carbamate, can yield the urea product.[2]
-
Hofmann or Curtius Rearrangement: These rearrangements can be used to generate the isocyanate intermediate in situ from an amide or a carboxylic acid, respectively.[5]
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 2-aminopyridine and pyridin-3-yl isocyanate.
Materials:
-
2-Aminopyridine
-
Pyridin-3-yl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Hexane
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dropping funnel
-
Thin Layer Chromatography (TLC) plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-aminopyridine (1.0 eq). Dissolve it in anhydrous DCM.
-
Reagent Addition: In a separate flask, dissolve pyridin-3-yl isocyanate (1.0 eq) in anhydrous DCM. Add this solution dropwise to the stirred solution of 2-aminopyridine at room temperature over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford this compound as a solid.
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Potential Signaling Pathway Involvement
Many pyridyl-urea derivatives are investigated as kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where such a compound might act.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
Validation & Comparative
A Comparative Guide to Urea-Based ASK1 Inhibitors: Novel Pyridin-2-yl Ureas Versus Selonsertib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel series of 1-pyridin-2-yl-3-phenylurea derivatives against the clinical-stage inhibitor Selonsertib (GS-4997), both targeting Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1 is a critical node in stress-induced signaling pathways, making it a prime therapeutic target for a range of diseases, including nonalcoholic steatohepatitis (NASH), fibrotic diseases, and inflammatory disorders.[1][2] This document synthesizes available preclinical data, outlines detailed experimental protocols for comparative evaluation, and presents signaling pathways and workflows to aid in the research and development of next-generation ASK1 inhibitors.
Introduction to ASK1 and Urea-Based Inhibitors
Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, plays a pivotal role in cellular responses to a variety of stressors, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1][3][4] Upon activation, ASK1 initiates a signaling cascade through the phosphorylation of downstream kinases, primarily MKK3/6 and MKK4/7, which in turn activate p38 and c-Jun N-terminal kinase (JNK), respectively.[1][4][5] This signaling cascade is implicated in the pathogenesis of numerous diseases by promoting inflammation, apoptosis, and fibrosis.[1][3]
Urea-based compounds have emerged as a prominent class of kinase inhibitors, with the urea moiety acting as a key pharmacophore that forms critical hydrogen bond interactions within the ATP-binding pocket of the target kinase. This guide focuses on a recently developed series of 1-pyridin-2-yl-3-phenylurea compounds, exemplified by the highly potent "Compound 2," and compares its performance with Selonsertib, a well-characterized ASK1 inhibitor that has undergone extensive clinical investigation.[6][7][8]
Performance Comparison of ASK1 Inhibitors
The in vitro efficacy of the novel pyridin-2-yl urea inhibitors has been demonstrated to be comparable, and in some cases superior, to Selonsertib. The following tables summarize the key quantitative data for these compounds.
| Compound | Structure | Target | IC50 (nM) | Reference |
| Compound 2 | 1-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-3-(5-methoxyindolin-1-yl)urea | ASK1 | 1.55 ± 0.27 | [9] |
| Selonsertib (GS-4997) | 4-(4-(5-fluoro-2-(1-phenyl-1H-imidazole-5-carboxamido)benzamido)methyl)-1,2,4-triazol-3-yl)pyridine 1-oxide | ASK1 | ~5 - 19 | [10][11] |
| Compound 4 | 1-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-3-(6-methoxyindolin-1-yl)urea | ASK1 | 45.27 ± 4.82 | |
| Compound 6 | 1-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-3-(7-methoxyindolin-1-yl)urea | ASK1 | 2.92 ± 0.28 |
Table 1: In Vitro Potency of Pyridin-2-yl Urea Derivatives and Selonsertib Against ASK1. IC50 values represent the half-maximal inhibitory concentration and are a measure of the inhibitor's potency.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the central role of ASK1 in the MAPK signaling cascade and the point of intervention for the urea-based inhibitors discussed.
Caption: ASK1 Signaling Pathway and Point of Inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the comparison of ASK1 inhibitors.
Synthesis of 1-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-3-(substituted phenyl)urea Derivatives
The synthesis of the novel pyridin-2-yl urea inhibitors is achieved through a multi-step process, with the key final step involving the reaction of an aminopyridine intermediate with a substituted phenyl isocyanate.
Caption: General Synthetic Workflow for Pyridin-2-yl Urea Inhibitors.
Detailed Protocol:
-
Synthesis of the Isocyanate Intermediate: To a solution of 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a phosgene equivalent such as triphosgene or diphosgene, and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine). The reaction is typically stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.
-
Urea Formation: To the in situ generated isocyanate, add the desired substituted aryl amine. The reaction mixture is stirred at room temperature for several hours or until completion as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the final 1-pyridin-2-yl-3-phenylurea derivative.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the kinase.
Caption: LanthaScreen™ Kinase Binding Assay Workflow.
Detailed Protocol:
-
Reagent Preparation: Prepare a 3X solution of the test inhibitor in kinase buffer. Prepare a 3X solution of the ASK1 enzyme and the Europium-labeled anti-tag antibody in kinase buffer. Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.
-
Assay Procedure:
-
Add 5 µL of the 3X inhibitor solution to the wells of a 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
-
Incubation and Measurement: Incubate the plate at room temperature for 60 minutes, protected from light. Measure the TR-FRET signal using a plate reader capable of measuring fluorescence at 615 nm (Europium emission) and 665 nm (Alexa Fluor™ 647 emission).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the ASK1 inhibitors for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 3-4 hours at 37°C.[12]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10][13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting for Downstream Signaling
This protocol is for the detection of phosphorylated JNK and p38, key downstream targets of ASK1.
Detailed Protocol:
-
Cell Lysis: After treatment with inhibitors and/or a stress stimulus (e.g., H₂O₂), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[14]
-
Blocking and Antibody Incubation: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[14] Incubate the membrane with primary antibodies specific for phospho-JNK (Thr183/Tyr185) and phospho-p38 (Thr180/Tyr182) overnight at 4°C.[15] Subsequently, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels of JNK and p38, respectively.
Conclusion
The novel 1-pyridin-2-yl-3-phenylurea derivatives, particularly Compound 2, represent a promising new class of highly potent ASK1 inhibitors with in vitro efficacy comparable to the clinical candidate Selonsertib.[9] Their continued investigation is warranted to fully elucidate their therapeutic potential. This guide provides a framework for the comparative evaluation of these and other urea-based ASK1 inhibitors, offering standardized protocols and a clear understanding of the underlying biological pathways. The provided experimental details and workflows are intended to facilitate further research in this active area of drug discovery.
References
- 1. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 2. Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gilead.com [gilead.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. gilead.com [gilead.com]
- 9. mdpi.com [mdpi.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of Sorafenib and the Emerging Class of Pyridyl-Urea Analogs in Oncology
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the established multi-kinase inhibitor, sorafenib, and the developing class of 1-pyridin-2-yl-3-pyridin-3-ylurea derivatives as potential anti-cancer agents. While direct comparative efficacy data for this compound is not publicly available, this document contrasts the known mechanisms and performance of sorafenib with the reported activities of structurally related pyridyl-urea compounds.
Executive Summary
Sorafenib is a well-characterized oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[1][2][3] Its efficacy stems from a dual mechanism of action: inhibiting tumor cell proliferation by targeting the RAF/MEK/ERK signaling pathway and reducing tumor angiogenesis by blocking VEGFR and PDGFR signaling.[1] The class of pyridyl-urea compounds, including the specific but sparsely studied this compound, represents a promising area of research for novel kinase inhibitors. Various derivatives have demonstrated potent in vitro activity against a range of kinases and cancer cell lines, suggesting their potential as next-generation therapeutics. This guide will synthesize the available data to facilitate a comparative understanding.
Data Presentation: Quantitative Efficacy
Due to the absence of specific data for this compound, this section presents the known efficacy of sorafenib and collates in vitro data from various studies on different pyridyl-urea derivatives to provide a representative comparison.
Table 1: Comparative In Vitro Efficacy of Sorafenib and Representative Pyridyl-Urea Derivatives
| Compound/Drug | Target/Cell Line | IC50 / Activity | Reference |
| Sorafenib | BRAF | 28 nM | [4] |
| CRAF | 6 nM | [4] | |
| VEGFR-2 | 90 nM | [4] | |
| PDGFR-β | 57 nM | [1] | |
| MCF-7 (Breast Cancer) | 4.50 µM | [5] | |
| Pyridyl-Urea Derivative 8e | MCF-7 (Breast Cancer) | 0.22 µM | [5] |
| Pyridin-2-yl Urea Compound 2 | ASK1 | 1.55 ± 0.27 nM | [2][6] |
| Aminothiazole derivative CID5056270 (pyridylaminothiazole-based) | ROCK1 | 13 nM | [1] |
| ROCK2 | 0.56 nM | [1] |
Note: The pyridyl-urea derivatives listed are structurally related to this compound but are not identical. This data is presented to illustrate the potential of this chemical class.
Signaling Pathways and Mechanisms of Action
Sorafenib exerts its anti-tumor effects by targeting multiple kinases involved in both tumor cell proliferation and angiogenesis. The RAF/MEK/ERK pathway is a key signaling cascade that regulates cell growth and division, while the VEGFR and PDGFR pathways are crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen.
The pyridyl-urea class of compounds also functions primarily as kinase inhibitors. Research indicates that different derivatives can target a variety of kinases, including Apoptosis Signal-regulating Kinase 1 (ASK1) and Rho-associated protein kinases (ROCK), which are involved in stress responses, apoptosis, and cell motility.[1][2][4] The specific targets of this compound have not been elucidated in the reviewed literature.
Caption: Comparative signaling pathways of Sorafenib and putative pathways for Pyridyl-Urea derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols relevant to the comparison of kinase inhibitors like sorafenib and pyridyl-urea derivatives.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).
Methodology:
-
Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
A series of dilutions of the test compound are prepared in assay buffer.
-
The kinase, substrate, and ATP are mixed in the wells of a microplate.
-
The test compound dilutions are added to the wells. A control with DMSO alone is included.
-
The reaction is incubated at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
The detection reagent is added to stop the kinase reaction and measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Luminescence is read using a plate reader.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound or sorafenib (as a positive control) for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for another 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
The media is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Caption: General experimental workflows for in vitro kinase and cell proliferation assays.
Conclusion
Sorafenib remains a cornerstone in the treatment of specific advanced cancers, with a well-defined mechanism of action and extensive clinical data supporting its efficacy. The class of pyridyl-urea compounds, while still in the early stages of investigation, shows considerable promise as a source of novel kinase inhibitors. The high potency of certain derivatives in preclinical studies against various cancer cell lines and specific kinases suggests that this chemical scaffold is a fertile ground for the development of new targeted therapies.
Further research is imperative to identify the specific molecular targets of this compound and other promising pyridyl-urea derivatives, and to evaluate their efficacy and safety in in vivo models. Direct, head-to-head comparative studies with established drugs like sorafenib will be crucial to determine their potential clinical utility and to identify patient populations that may benefit from these next-generation inhibitors. The continued exploration of this chemical space may lead to the discovery of more selective and potent anti-cancer agents with improved therapeutic indices.
References
- 1. Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 4. Discovery of a 2-pyridinyl urea-containing compound YD57 as a potent inhibitor of apoptosis signal-regulating kinase 1 (ASK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein-Ligand Binding Free Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Bioactivity of 1-Pyridin-2-yl-3-pyridin-3-ylurea in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vivo bioactivity of the novel compound 1-Pyridin-2-yl-3-pyridin-3-ylurea using xenograft models. Due to the limited availability of direct in vivo data for this specific compound, this document leverages experimental data from structurally and functionally similar multi-kinase inhibitors, primarily Sorafenib and Regorafenib, which are established anti-cancer agents. This comparison will guide researchers in designing robust preclinical studies and interpreting the potential efficacy of this compound.
Comparative Efficacy in Xenograft Models
The following tables summarize the in vivo efficacy of comparator compounds in various cancer xenograft models. This data provides a benchmark for the anticipated anti-tumor activity of this compound.
Table 1: In Vivo Efficacy of Regorafenib in Patient-Derived Colorectal Cancer Xenografts
| Cell Line/Tumor Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Patient-Derived CRC | Nude Mice | 10 mg/kg/day, p.o. | Significant delay in tumor growth | [1] |
| Patient-Derived CRC | Nude Mice | 30 mg/kg, p.o. (10 days) | Effective tumor suppression | [2] |
Table 2: In Vivo Efficacy of Regorafenib in Patient-Derived Gastric Cancer Xenografts
| Cell Line/Tumor Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition vs. Vehicle | Reference |
| GC09-0109 | Nude Mice | 10 mg/kg/day | 81-88% | [3] |
| GC28-1107 | Nude Mice | 10 mg/kg/day | 72-88% | [3] |
| Eight Patient-Derived Models | Nude Mice | 10 mg/kg/day | 72-96% | [3] |
Table 3: In Vivo Efficacy of Sorafenib in Orthotopic Anaplastic Thyroid Carcinoma Xenografts
| Cell Line/Tumor Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| DRO | Athymic Nude Mice | 40 mg/kg | 63% | [4] |
| DRO | Athymic Nude Mice | 80 mg/kg | 93% | [4] |
Table 4: In Vivo Efficacy of a Novel 1,3-Diphenylurea Derivative in a Breast Cancer Xenograft Model
| Cell Line/Tumor Model | Animal Model | Dosing Regimen | Tumor Inhibition Ratio | Reference |
| MCF-7 | N/A | N/A | 56.1% | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are representative experimental protocols for xenograft studies based on the comparator compounds.
Cell Line-Derived Xenograft (CDX) Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., HCT116 for colorectal cancer, MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunodeficient mice (e.g., athymic nude or NOD/SCID mice), typically 6-8 weeks old, are used.
-
Tumor Implantation: A suspension of 1-10 million cancer cells in a sterile medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using digital calipers. Tumor volume is calculated using the formula: Tumor Volume (mm³) = (Length × Width²) / 2 .[6]
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
Drug Administration: The investigational compound (e.g., this compound) and vehicle control are administered via the appropriate route (e.g., oral gavage) at the specified dose and schedule.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT / ΔC)] × 100 , where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.[7] Other endpoints can include tumor regression and survival.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
-
Tissue Harvesting and Analysis: At the end of the study, tumors and other tissues can be harvested for pharmacodynamic and biomarker analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, Western blotting for target engagement).
Patient-Derived Xenograft (PDX) Model Protocol
PDX models more closely recapitulate the heterogeneity of human tumors.[7]
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients.
-
Implantation: Small fragments of the tumor are surgically implanted subcutaneously or orthotopically into immunodeficient mice.
-
Passaging: Once the tumors reach a certain size, they are excised and can be serially passaged into new cohorts of mice for expansion and subsequent efficacy studies.
-
Efficacy Studies: The protocol for treatment and monitoring is similar to that of CDX models.
Signaling Pathways and Mechanism of Action
This compound, like Sorafenib and Regorafenib, is predicted to function as a multi-kinase inhibitor. A primary target is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients and oxygen).[8]
VEGFR Signaling Pathway
The diagram below illustrates the VEGFR signaling cascade and the proposed point of inhibition by pyridine-urea derivatives.
Caption: VEGFR signaling pathway and point of inhibition.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the typical workflow for a xenograft study to validate the bioactivity of a test compound.
References
- 1. E7050: A dual c‐Met and VEGFR‐2 tyrosine kinase inhibitor promotes tumor regression and prolongs survival in mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 4. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
Comparative Selectivity Profiling of Pyridinyl Urea Analogs Against Kinase Panels
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the kinase selectivity for compounds structurally related to 1-Pyridin-2-yl-3-pyridin-3-ylurea. Due to the limited publicly available comprehensive kinase screening data for this compound itself, this document focuses on the kinase inhibition profiles of analogous pyridinyl urea-based compounds, offering valuable insights into the potential targets and off-target effects of this chemical scaffold.
The pyridinyl urea moiety is a recognized pharmacophore in kinase inhibitor discovery, with several approved drugs and clinical candidates featuring this core structure. These compounds typically act as "hinge-binders," forming hydrogen bonds with the kinase hinge region, a critical part of the ATP-binding pocket. The specificity of these inhibitors is dictated by the substitutions on the pyridinyl and urea groups, which interact with adjacent pockets and can be engineered to achieve desired selectivity.
Kinase Inhibition Profiles of Representative Pyridinyl Urea Compounds
To illustrate the kinase selectivity profiles within this compound class, we have compiled data on several well-characterized pyridinyl urea inhibitors. These examples demonstrate the diverse range of kinases that can be targeted by this scaffold, from receptor tyrosine kinases to intracellular signaling kinases.
| Compound Name/Reference | Primary Kinase Target(s) | IC₅₀ (nM) | Kinase Panel Screened | Key Observations |
| 1-(6-(4-Methoxyphenyl)-2-methylpyridin-3-yl)-3-(3-(trifluoromethyl)phenyl) urea | VEGFR-2 | 5.0 µM | Not specified, focused on VEGFR-2 | Demonstrates that pyridinyl ureas can be effective inhibitors of receptor tyrosine kinases involved in angiogenesis.[1] |
| 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea | KDR (VEGFR-2) | 68.9 | Not specified, focused on KDR | Highlights the potential for potent KDR inhibition with this scaffold.[2] |
| Novel Pyridin-2-yl urea inhibitor (Compound 2) | ASK1 | 1.55 | Not specified, focused on ASK1 | Shows that pyridinyl ureas can target intracellular stress-response kinases with high potency.[3][4] |
| 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea derivative (Compound 1) | ERK1/2 | < 50% inhibition at 1 µM for most of 309 kinases | 309-kinase panel | This analog, while not a simple pyridinyl urea, demonstrates that related heterocyclic ureas can achieve high selectivity, with only a few kinases being significantly inhibited at a high concentration.[5] |
Experimental Protocols
A variety of assay formats are available for kinase selectivity profiling. A common and widely used method is the in vitro biochemical assay, which measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
General Protocol for an In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted to the desired concentrations in an appropriate solvent, typically DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, the kinase, a suitable substrate (peptide or protein), and ATP are combined in a kinase reaction buffer.
-
The test compound is added to the reaction mixture. Control reactions are performed in the absence of the inhibitor (positive control) and in the absence of the kinase (negative control).
-
The final ATP concentration is often set near the Km value for each kinase to provide a more accurate measure of inhibitor potency.
-
-
Incubation: The reaction plate is incubated at room temperature for a specified period (e.g., 1 hour) to allow the kinase to phosphorylate the substrate.
-
Detection of Kinase Activity:
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A Kinase Detection Reagent is then added to convert the ADP generated by the kinase reaction into ATP.
-
This newly synthesized ATP is used in a luciferase-based reaction to produce a luminescent signal.
-
-
Data Analysis:
-
The luminescence is measured using a plate reader.
-
The signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.
-
The percent inhibition for each compound concentration is calculated relative to the positive control.
-
The IC₅₀ value, the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.
-
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in kinase selectivity profiling and the potential biological implications, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for kinase selectivity profiling.
Caption: Simplified VEGF signaling pathway, a common target of pyridinyl urea kinase inhibitors.
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation [mdpi.com]
- 2. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein-Ligand Binding Free Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
Introduction
1-Pyridin-2-yl-3-pyridin-3-ylurea is a small molecule of interest within drug discovery due to the established biological activity of pyridyl-urea scaffolds.[1] Compounds incorporating these motifs have been investigated for various therapeutic applications, including as anticancer and antibacterial agents.[2][3] A critical aspect of preclinical characterization is the assessment of a compound's selectivity, including its potential for cross-reactivity with structurally similar molecules. This can influence both efficacy and off-target effects. This guide provides a comparative framework for evaluating the cross-reactivity of this compound against a panel of related compounds. Due to the absence of direct published cross-reactivity data for this compound, this document presents a hypothetical data set to illustrate the application of standard experimental methodologies.
Structurally Related Compounds for Comparison
The selection of compounds for a cross-reactivity panel is crucial and should include molecules with variations in the pyridine ring substitution pattern and the urea linker. The following compounds have been chosen for this illustrative comparison based on their structural similarity to this compound:
-
1,3-dipyridin-3-ylurea: An isomer of the target compound, differing in the attachment point on one of the pyridine rings.[4]
-
1-(Pyridin-2-yl)thiourea: A related compound where the urea oxygen is replaced by sulfur, altering its hydrogen bonding capacity.[1]
-
1-(4-Chlorophenyl)-3-(pyridin-3-yl)urea: A derivative with a substituted phenyl ring instead of a second pyridine ring.
-
3-(pyridin-3-yl)-2-oxazolidinone derivatives: These compounds share the pyridin-3-yl moiety but incorporate it into a different heterocyclic scaffold.[3]
Hypothetical Cross-Reactivity Data
The following table summarizes hypothetical cross-reactivity data obtained from a competitive binding assay. In this scenario, the assay measures the ability of the listed compounds to displace a radiolabeled ligand from a specific, hypothetical protein target. The cross-reactivity is expressed as a percentage relative to the binding of this compound.
| Compound | Structure | % Cross-Reactivity |
| This compound | 100% | |
| 1,3-dipyridin-3-ylurea | 75% | |
| 1-(Pyridin-2-yl)thiourea | 15% | |
| 1-(4-Chlorophenyl)-3-(pyridin-3-yl)urea | 40% | |
| 3-(pyridin-3-yl)-2-oxazolidinone | 5% |
Experimental Protocols
The assessment of small molecule cross-reactivity can be achieved through various established experimental techniques.[5][6] Below are detailed methodologies for key assays.
1. Competitive Binding Assay (Radioligand Displacement)
-
Objective: To determine the relative affinity of test compounds for a target receptor by measuring their ability to displace a known radiolabeled ligand.
-
Materials:
-
Target protein (e.g., membrane preparation from cells expressing the receptor of interest).
-
Radiolabeled ligand (e.g., [³H]-labeled standard).
-
Test compounds (this compound and related analogs).
-
Assay buffer (e.g., Tris-HCl with appropriate salts and protease inhibitors).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Multi-well plates.
-
-
Procedure:
-
A constant concentration of the target protein and radiolabeled ligand are added to the wells of a multi-well plate.
-
Increasing concentrations of the unlabeled test compounds are added to the wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
Cross-reactivity is calculated relative to the IC₅₀ of the reference compound (this compound).
-
2. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To quantify the binding of test compounds to an immobilized target protein using an antibody-based detection system.
-
Materials:
-
High-binding 96-well plates.
-
Purified target protein.
-
Primary antibody specific to the target protein or a tagged version of it.
-
Enzyme-conjugated secondary antibody.
-
Substrate for the enzyme (e.g., TMB).
-
Stop solution.
-
Wash buffer (e.g., PBS with Tween-20).
-
Blocking buffer (e.g., BSA in PBS).
-
-
Procedure:
-
The wells of the microplate are coated with the target protein.
-
Any unbound sites are blocked using a blocking buffer.
-
A fixed concentration of the primary antibody is mixed with varying concentrations of the test compounds before being added to the wells.
-
The plate is incubated to allow for competitive binding.
-
The plate is washed to remove unbound reagents.
-
The enzyme-conjugated secondary antibody is added and incubated.
-
After another wash step, the substrate is added, and the color development is allowed to proceed.
-
The reaction is stopped, and the absorbance is read using a plate reader.
-
The degree of inhibition by the test compounds is used to determine their relative binding affinity.
-
3. Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding kinetics (association and dissociation rates) of test compounds to an immobilized target protein in real-time.
-
Materials:
-
SPR instrument.
-
Sensor chip (e.g., CM5).
-
Immobilization reagents (e.g., EDC/NHS).
-
Purified target protein.
-
Test compounds dissolved in running buffer.
-
Running buffer.
-
-
Procedure:
-
The target protein is immobilized onto the surface of the sensor chip.
-
A continuous flow of running buffer is passed over the chip surface to establish a stable baseline.
-
Different concentrations of the test compounds are injected over the surface.
-
The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time (association phase).
-
The injection of the test compound is stopped, and the running buffer flows over the surface again, allowing the dissociation of the compound to be monitored (dissociation phase).
-
The sensorgrams (plots of response units versus time) are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
The relative affinities of the compounds are compared based on their KD values.
-
Visualizations
Caption: A generalized workflow for assessing compound cross-reactivity.
Caption: A hypothetical signaling pathway illustrating potential off-target effects due to cross-reactivity.
References
- 1. 1-Amino-3-pyridin-3-ylurea | 163119-78-6 | Benchchem [benchchem.com]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation [mdpi.com]
- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Multiplexed Assay for Small-Molecule Quantification via Photo-cross-linking of Structure Switching Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of 1-Pyridin-2-yl-3-pyridin-3-ylurea Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The urea scaffold, particularly when flanked by pyridine rings, represents a promising pharmacophore in the development of novel anticancer therapeutics. This guide provides a detailed head-to-head comparison of a series of 1-pyridin-2-yl-3-arylurea derivatives, focusing on their antiproliferative activity and their potential mechanism of action through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The data presented is compiled from peer-reviewed studies to facilitate objective comparison and inform future drug discovery efforts.
Data Presentation: Comparative Anticancer Activity
The antiproliferative activity of 1-pyridin-2-yl-3-arylurea derivatives was evaluated against the human breast cancer cell line, MCF-7. The half-maximal inhibitory concentrations (IC50) were determined after 48 and 72 hours of treatment. For a subset of the most potent compounds, their inhibitory activity against the VEGFR-2 kinase was also assessed.
Table 1: Antiproliferative Activity of 1-Pyridin-2-yl-3-arylurea Derivatives against MCF-7 Breast Cancer Cells
| Compound ID | R-group on Aryl Moiety | IC50 (µM) after 48h | IC50 (µM) after 72h |
| 8a | 4-OCH3 | 7.03 ± 0.56 | 4.11 ± 0.33 |
| 8b | 4-CH3 | 5.14 ± 0.41 | 3.29 ± 0.26 |
| 8c | 4-F | 6.21 ± 0.49 | 3.88 ± 0.31 |
| 8d | 4-Cl | 4.55 ± 0.36 | 2.85 ± 0.23 |
| 8e | 4-Br | 0.22 ± 0.02 | 0.11 ± 0.01 |
| 8f | 4-I | > 50 | > 50 |
| 8g | 3-OCH3 | 3.03 ± 0.24 | 1.94 ± 0.15 |
| 8h | 3-CH3 | > 50 | > 50 |
| 8i | 3-F | 4.89 ± 0.39 | 3.10 ± 0.25 |
| 8j | 3-Cl | 10.09 ± 0.81 | 5.14 ± 0.41 |
| 8k | 3-Br | 3.98 ± 0.32 | 2.55 ± 0.20 |
| 8l | 2-OCH3 | 4.12 ± 0.33 | 2.64 ± 0.21 |
| 8m | 2-CH3 | 23.02 ± 1.84 | 13.10 ± 1.05 |
| 8n | 2-F | 1.88 ± 0.15 | 0.80 ± 0.06 |
| Doxorubicin | - | 1.93 ± 0.17 | Not Reported |
| Sorafenib | - | 4.50 ± 0.38 | Not Reported |
Data sourced from El Naggar et al., 2018.[1]
Table 2: VEGFR-2 Inhibitory Activity of Selected Derivatives
| Compound ID | IC50 (µM) |
| 8b | 5.0 ± 1.91 |
| 8e | 3.93 ± 0.73 |
| Sorafenib (Reference) | 0.09 ± 0.01 |
Data sourced from El Naggar et al., 2018.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Antiproliferative Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
Cell Culture:
-
MCF-7 human breast cancer cells were maintained in DMEM supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 3.7 g/L sodium bicarbonate.
-
Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.
-
For the assay, cells were seeded in 96-well plates at a density of 1 x 10^5 cells/mL and incubated for 24 hours prior to treatment.[3]
Treatment:
-
The 1-pyridin-2-yl-3-arylurea derivatives were dissolved in DMSO to create stock solutions.
-
Serial dilutions of the compounds were prepared in serum-free medium.
-
Cells were treated with various concentrations of the compounds (e.g., 0.05 to 3 µg/mL for doxorubicin) for 48 or 72 hours.[3]
MTT Assay Procedure:
-
After the incubation period, the treatment medium was removed.
-
20 µL of MTT solution (5 mg/mL in PBS) was added to each well.[3]
-
The plates were incubated for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.[3]
-
The MTT solution was carefully removed, and 200 µL of DMSO was added to each well to dissolve the formazan crystals.[3]
-
The plates were shaken for 5 minutes to ensure complete dissolution.[3]
-
The absorbance was measured at 570 nm using a microplate reader, with a reference wavelength of 650 nm.[3]
-
The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined.
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of the compounds to inhibit the kinase activity of VEGFR-2.
Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Recombinant human VEGFR-2 enzyme is incubated with a specific substrate (e.g., a poly-Glu, Tyr peptide) and ATP in a kinase buffer.
-
The test compounds are added at various concentrations to determine their inhibitory effect.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
The amount of ATP remaining after the kinase reaction is quantified using a luminescence-based assay, such as the Kinase-Glo® assay. The light output is inversely proportional to the kinase activity.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualization
VEGFR-2 Signaling Pathway
The following diagram illustrates the VEGFR-2 signaling pathway, a key target for many anticancer agents, including the 1-pyridin-2-yl-3-pyridin-3-ylurea derivatives. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and angiogenesis. Key downstream pathways include the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK pathways.
Caption: VEGFR-2 signaling cascade and the inhibitory action of urea derivatives.
Experimental Workflow: MTT Assay
The following diagram outlines the key steps involved in determining the antiproliferative activity of the test compounds using the MTT assay.
Caption: Workflow for assessing cell viability using the MTT assay.
References
Benchmarking 1-Pyridin-2-yl-3-pyridin-3-ylurea Against Known Kinase Inhibitor Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the hypothetical efficacy of 1-Pyridin-2-yl-3-pyridin-3-ylurea against established kinase inhibitors, Sorafenib and Selonsertib. Due to the limited publicly available data on this compound, this document serves as a template for benchmarking, outlining the requisite experimental protocols and data presentation formats necessary for a rigorous comparison. Pyridinyl ureas have emerged as a significant scaffold in medicinal chemistry, with analogs demonstrating inhibitory activity against various kinases involved in cancer and inflammatory diseases.[1][2][3]
Comparative Analysis of Kinase Inhibition
The primary mechanism of action for many pyridinyl urea compounds involves the inhibition of protein kinases.[1][3] This section outlines a direct comparison of the inhibitory activity of this compound against Sorafenib, a multi-kinase inhibitor, and Selonsertib, an ASK1 inhibitor.
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| This compound | VEGFR-2 | Data not available | In vitro kinase assay |
| ASK1 | Data not available | In vitro kinase assay | |
| Sorafenib (Standard) | VEGFR-2 | 90 | In vitro kinase assay |
| PDGFR-β | 58 | In vitro kinase assay | |
| c-Kit | 68 | In vitro kinase assay | |
| RAF-1 | 6 | In vitro kinase assay | |
| Selonsertib (Standard) | ASK1 | 1.55 ± 0.27[1] | In vitro bioassay[1] |
Anti-Proliferative Activity in Cancer Cell Lines
The downstream effect of kinase inhibition is often a reduction in cancer cell proliferation. This section compares the anti-proliferative activity of the compounds in relevant human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Assay Type |
| This compound | MCF-7 (Breast Cancer) | Data not available | MTT Assay |
| HepG2 (Liver Cancer) | Data not available | MTT Assay | |
| Sorafenib (Standard) | MCF-7 (Breast Cancer) | 4.50[3] | MTT Assay |
| HepG2 (Liver Cancer) | 5.5 | MTT Assay | |
| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | 1.93[3] | MTT Assay |
Experimental Protocols
Detailed methodologies are crucial for the reproduction and validation of experimental findings.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents and Materials : Recombinant human VEGFR-2 kinase domain, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), kinase buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
The test compound is serially diluted in DMSO and added to the wells of a 384-well plate.
-
VEGFR-2 enzyme and the substrate peptide are added to the wells and incubated.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent and a luminometer.
-
-
Data Analysis : The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Culture : Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).[3]
-
MTT reagent is added to each well and incubated to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis : The IC50 values are determined from the dose-response curves.
Visualizing Molecular Interactions and Experimental Workflows
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a simplified signaling pathway that could be targeted by a pyridinyl urea compound, leading to the inhibition of cell proliferation.
Caption: Potential inhibition of RTK and ASK1 signaling pathways.
Experimental Workflow for Kinase Inhibition Assay
This diagram outlines the key steps in performing an in vitro kinase inhibition assay.
Caption: Workflow for in vitro kinase inhibition assay.
Logical Flow for Hit-to-Lead Optimization
This diagram illustrates the decision-making process in a drug discovery project, starting from a hit compound like a pyridinyl urea.
Caption: Decision-making flow for drug discovery optimization.
References
Comparative Analysis of Pyridinyl-Urea Analogs: In Vitro and In Vivo Efficacy in Cancer Research
A detailed examination of the anti-cancer properties of 1-Pyridin-2-yl-3-pyridin-3-ylurea and its analogs reveals a class of compounds with significant potential in oncology. This guide provides a comparative overview of their in vitro and in vivo activities, focusing on their mechanisms of action as kinase inhibitors. Experimental data are presented to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating these compounds.
The urea scaffold is a cornerstone in the design of kinase inhibitors, and its combination with pyridine moieties has yielded numerous potent anti-cancer agents. These compounds often target key signaling pathways involved in tumor growth, proliferation, and angiogenesis. This comparison focuses on a representative pyridinyl-urea derivative, a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, and evaluates its performance against other relevant kinase inhibitors.
In Vitro Activity: Potent Inhibition of Cancer Cell Lines
The in vitro efficacy of pyridinyl-urea derivatives has been demonstrated across a range of cancer cell lines. A notable example is the compound 1-(4-(5-Cyano-6-hydroxy-4-(p-tolyl)pyridin-2-yl)phenyl)-3-phenylurea , hereafter referred to as Compound 2n, which has shown significant inhibitory activity against breast (MCF-7) and prostate (PC-3) cancer cell lines.[1]
Below is a summary of the half-maximal inhibitory concentrations (IC₅₀) for Compound 2n and a comparator, Cabozantinib, a known dual inhibitor of c-MET and VEGFR-2.
| Compound | Target Cell Line | IC₅₀ (µM) |
| Compound 2n | MCF-7 (Breast Cancer) | 0.76 |
| PC-3 (Prostate Cancer) | 1.85 | |
| Cabozantinib | MCF-7 (Breast Cancer) | 1.06 |
| PC-3 (Prostate Cancer) | 2.01 |
Other pyridinyl-urea derivatives have also demonstrated potent in vitro activity. For instance, certain 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives have shown broad-spectrum antiproliferative activity against the NCI-60 human cancer cell line panel.[2][3][4] Similarly, pyridine-ureas have been identified as effective anticancer agents, with some exhibiting anti-proliferative activity against a wide array of cancer cell lines.[5]
In Vitro Kinase Inhibition: Targeting Key Signaling Pathways
The mechanism of action for many of these pyridinyl-urea compounds involves the inhibition of specific kinases that are crucial for tumor progression. Compound 2n, for example, is a potent dual inhibitor of c-MET and VEGFR-2.[1] The inhibition of these receptor tyrosine kinases disrupts downstream signaling pathways that control cell proliferation, survival, and angiogenesis.[1]
Here is a comparison of the in vitro kinase inhibitory activity of Compound 2n and other pyridinyl-urea analogs against their respective targets.
| Compound | Target Kinase | IC₅₀ (nM) |
| Compound 2n | c-MET | 18 |
| VEGFR-2 | 24 | |
| Pyridine-urea 8e | VEGFR-2 | 3930 |
| Pyridin-2-yl urea analog | ASK1 | 1.55 |
The data indicates that Compound 2n is a highly potent inhibitor of both c-MET and VEGFR-2. Other pyridinyl-urea derivatives have also shown inhibitory activity against VEGFR-2, albeit at micromolar concentrations.[5] Furthermore, novel pyridin-2-yl urea inhibitors have been developed that target Apoptosis signal-regulating kinase 1 (ASK1) with high potency.[6][7]
In Vivo Efficacy: Translating In Vitro Potency to Animal Models
The promising in vitro activity of Compound 2n has been corroborated by in vivo studies. In a xenograft model of breast cancer, administration of Compound 2n led to a significant reduction in tumor mass and volume, with a tumor inhibition ratio of 56.1%.[1] This demonstrates the compound's ability to translate its potent in vitro anti-cancer effects into a living system. The in vivo study also showed an improvement in hematological parameters, suggesting a manageable safety profile.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.
In Vitro Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells (e.g., MCF-7, PC-3) were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Following treatment, MTT solution was added to each well, and the cells were incubated to allow for the formation of formazan crystals. The crystals were then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.[5]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases (e.g., VEGFR-2, c-MET, ASK1) was assessed using in vitro kinase assays. These assays typically involve incubating the kinase, a substrate, and ATP with varying concentrations of the test compound. The extent of substrate phosphorylation is then measured, often using methods like radioisotope incorporation, fluorescence resonance energy transfer (FRET), or enzyme-linked immunosorbent assay (ELISA). The IC₅₀ values are determined by plotting the percentage of kinase inhibition against the compound concentration.[5][6]
In Vivo Tumor Xenograft Model
The in vivo anti-cancer efficacy was evaluated using a tumor xenograft model. Human cancer cells (e.g., MCF-7) were subcutaneously injected into immunocompromised mice. Once the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups. The treatment group received the test compound (e.g., Compound 2n) at a specified dose and schedule, while the control group received a vehicle. Tumor volume and body weight were monitored regularly throughout the study. At the end of the experiment, the tumors were excised and weighed. The tumor inhibition ratio was calculated to assess the efficacy of the treatment.[1]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes described, the following diagrams have been generated using the DOT language.
Caption: Dual inhibition of VEGFR-2 and c-MET signaling pathways by Compound 2n.
Caption: Inhibition of the ASK1-mediated apoptosis signaling pathway.
Caption: Workflow for evaluating in vitro and in vivo activity and their correlation.
References
- 1. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Pivotal Role of Pyridine Moieties in Urea-Based Kinase Inhibitors: A Structural Activity Relationship Comparison
A detailed analysis of 1-Pyridin-2-yl-3-pyridin-3-ylurea and its analogs reveals critical structural determinants for potent anti-cancer activity. This guide objectively compares the performance of this scaffold with alternative structures, supported by experimental data, to inform future drug development endeavors.
The diaryl urea scaffold is a well-established pharmacophore in the design of kinase inhibitors, with several approved drugs, such as Sorafenib and Regorafenib, featuring this core structure.[1] The incorporation of pyridine rings into this scaffold has been a key strategy in the development of novel anti-cancer agents, offering opportunities for multiple molecular interactions and favorable physicochemical properties.[2][3] This guide focuses on the structural activity relationship (SAR) of this compound, a representative member of this class, and compares its activity with structurally related analogs to elucidate the impact of substituent modifications on biological efficacy.
Comparative Analysis of Biological Activity
The biological activity of this compound and its analogs is primarily attributed to their ability to inhibit various protein kinases involved in cancer cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Apoptosis signal-regulating kinase 1 (ASK1).[4][5] The following table summarizes the in vitro activity of representative compounds, highlighting the influence of structural modifications on their inhibitory potency.
| Compound ID | R1 (Pyridine-2-yl) | R2 (Pyridin-3-yl) | Target | IC50 (µM) | Cell Line | Antiproliferative Activity (IC50 µM) | Reference |
| 8e | 4-methoxyphenyl | 3-pyridinyl | VEGFR-2 | 3.93 ± 0.73 | MCF-7 | 0.22 (48h), 0.11 (72h) | [4] |
| 8b | 4-chlorophenyl | 3-pyridinyl | VEGFR-2 | 5.0 ± 1.91 | NCI-60 | Mean Inhibition 43% | [4] |
| Compound 2 | Substituted Pyridin-2-yl | Non-aromatic moiety | ASK1 | 0.00155 ± 0.00027 | - | - | [5] |
| Compound 5a | 4-chloro-3-(trifluoromethyl)phenyl | 2-((quinolin-4-ylmethyl)amino)pyridin-3-yl | KDR | 0.0689 | - | - | [6] |
| S21 | Isoxazol[3,4-b]pyridin-3-amino | Diaryl urea | FLT-3, KDR, PDGFR-β | 0.004, 0.003, 0.008 | Various | Potent | [7] |
Key SAR Observations:
-
Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine rings significantly impact activity. For instance, the presence of a 4-methoxyphenyl group on the pyridine ring in compound 8e resulted in potent anti-proliferative activity against the MCF-7 breast cancer cell line, being 8.7 times more active than the standard drug Doxorubicin.[4]
-
Halogenation: The introduction of halogen atoms, such as a chloro group in compound 8b , can also contribute to anti-cancer activity, though it may be less potent than electron-donating groups in certain contexts.[4]
-
Replacement of Pyridine Ring: Replacing one of the pyridine rings with other heterocyclic or non-aromatic systems can lead to highly potent inhibitors targeting different kinases. For example, compound 2 with a non-aromatic moiety showed potent inhibition of ASK1 kinase.[5]
-
Complex Substituents: More complex substitutions, as seen in compound 5a and S21 , can result in multi-target kinase inhibitors with nanomolar potency.[6][7]
Experimental Protocols
The following are representative experimental protocols for the key assays used to evaluate the biological activity of this compound and its analogs.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
-
Enzyme and Substrate Preparation: Recombinant human VEGFR-2 enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in an appropriate assay buffer.
-
Compound Preparation: Test compounds are serially diluted in DMSO to various concentrations.
-
Assay Reaction: The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and test compound in a 96-well plate.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a colorimetric or fluorescence-based assay.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyridinyl urea compounds.
Caption: General experimental workflow for the evaluation of novel kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. 1-Amino-3-pyridin-3-ylurea | 163119-78-6 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
